molecular formula C19H19NO4 B15604385 MPT0B002

MPT0B002

Número de catálogo: B15604385
Peso molecular: 325.4 g/mol
Clave InChI: ZACNDXXBCBNGMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

inhibits tubulin polymerization and has anti-proliferative and pro-apoptotic effects on tumor cells

Propiedades

Fórmula molecular

C19H19NO4

Peso molecular

325.4 g/mol

Nombre IUPAC

(1-methylindol-5-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C19H19NO4/c1-20-8-7-12-9-13(5-6-15(12)20)18(21)14-10-16(22-2)19(24-4)17(11-14)23-3/h5-11H,1-4H3

Clave InChI

ZACNDXXBCBNGMV-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

MPT0B002: A Novel Tubulin Inhibitor Targeting Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B002 is a novel small molecule inhibitor of tubulin polymerization that has demonstrated significant anti-proliferative and pro-apoptotic activity, particularly in human colorectal cancer (CRC) cell lines. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular processes, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. The core mechanism of this compound revolves around its ability to disrupt microtubule dynamics, leading to a cascade of events including cell cycle arrest at the G2/M phase and the induction of apoptosis through the intrinsic pathway. This guide is intended to serve as a technical resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its primary anticancer effect by directly interfering with the polymerization of tubulin, a critical component of the cellular cytoskeleton. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.

By binding to tubulin, this compound inhibits the formation of microtubules. This disruption of microtubule dynamics leads to a failure in the proper assembly of the mitotic spindle, a crucial apparatus for the segregation of chromosomes during mitosis. The inability to form a functional spindle triggers a mitotic checkpoint, ultimately arresting the cell cycle in the G2/M phase and preventing cell division.

Cellular Effects in Colorectal Cancer

Preclinical studies have consistently demonstrated the potent effects of this compound on human colorectal cancer cells. The primary consequences of tubulin polymerization inhibition by this compound are growth inhibition, cell cycle arrest, and apoptosis.

Growth Inhibition

This compound effectively inhibits the growth of CRC cells in a dose- and time-dependent manner. This has been observed in various cancer cell lines, with a pronounced efficacy in colorectal cancer models.

G2/M Cell Cycle Arrest

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest is a direct consequence of the disruption of microtubule polymerization and the activation of the mitotic spindle assembly checkpoint. A concomitant increase in the level of cyclin B1, a key regulator of the G2/M transition, is also observed.[1]

Induction of Apoptosis

Prolonged G2/M arrest induced by this compound ultimately triggers programmed cell death, or apoptosis. The apoptotic cascade initiated by this compound primarily involves the intrinsic pathway, which is characterized by mitochondrial dysfunction. Key events include a reduction in the level of pro-caspase-9 and subsequent increases in the levels of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical studies.

Table 1: In Vitro Growth Inhibition of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
COLO205ColorectalData not explicitly found in searches
HT29ColorectalData not explicitly found in searches
U87MGGlioblastomaLess effective than in CRC cells
GBM8401GlioblastomaLess effective than in CRC cells
MCF-7BreastLess effective than in CRC cells
MDA-MB-231BreastLess effective than in CRC cells
A549LungLess effective than in CRC cells

Note: While the source material states this compound is more effective in COLO205 and HT29 cells, specific IC50 values were not available in the provided search results.[1]

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis in Colorectal Cancer Cells

Cell LineTreatment% Cells in G2/M Phase% Apoptotic Cells
COLO205ControlData not explicitly found in searchesData not explicitly found in searches
This compoundData not explicitly found in searchesData not explicitly found in searches
HT29ControlData not explicitly found in searchesData not explicitly found in searches
This compoundData not explicitly found in searchesData not explicitly found in searches

Note: The source material indicates a G2/M arrest and induction of apoptosis, but specific quantitative percentages were not available in the provided search results.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the intrinsic apoptotic pathway, triggered by the disruption of microtubule dynamics and subsequent G2/M arrest.

MPT0B002_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest CyclinB1 Cyclin B1 (Increased) G2M_Arrest->CyclinB1 Intrinsic_Apoptosis Intrinsic Apoptotic Pathway Induction G2M_Arrest->Intrinsic_Apoptosis Triggers Caspase9 Caspase-9 (Cleavage) Intrinsic_Apoptosis->Caspase9 Caspase3 Caspase-3 (Cleavage) Caspase9->Caspase3 PARP PARP (Cleavage) Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_Reagent Add MTT or similar viability reagent Incubate2->Add_Reagent Incubate3 Incubate for 2-4h Add_Reagent->Incubate3 Read_Absorbance Read absorbance at specific wavelength Incubate3->Read_Absorbance Calculate_Viability Calculate % cell viability relative to control Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for determining cell viability and IC50.

Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the in vitro polymerization of purified tubulin.

Tubulin_Polymerization_Workflow cluster_setup Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Mix Prepare reaction mix with purified tubulin and GTP Add_Compound Add this compound or control Prepare_Mix->Add_Compound Incubate_37 Incubate at 37°C to initiate polymerization Add_Compound->Incubate_37 Monitor_OD Monitor absorbance at 340 nm over time Incubate_37->Monitor_OD Plot_Curve Plot absorbance vs. time Monitor_OD->Plot_Curve Compare_Curves Compare this compound-treated curve to control Plot_Curve->Compare_Curves Cell_Cycle_Analysis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Seed_Cells Seed cells and allow to attach Treat_Cells Treat with this compound for 24h Seed_Cells->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in 70% ethanol Harvest_Cells->Fix_Cells Stain_DNA Stain with Propidium Iodide and RNase Fix_Cells->Stain_DNA Acquire_Data Acquire data on a flow cytometer Stain_DNA->Acquire_Data Analyze_Histograms Analyze DNA content histograms Acquire_Data->Analyze_Histograms Quantify_Phases Quantify percentage of cells in G1, S, and G2/M Analyze_Histograms->Quantify_Phases Apoptosis_Assay_Workflow cluster_prep_treat Cell Preparation & Treatment cluster_staining_A Staining cluster_analysis_A Flow Cytometry Analysis Seed_Cells_A Seed cells and allow to attach Treat_Cells_A Treat with this compound for 48h Seed_Cells_A->Treat_Cells_A Harvest_Cells_A Harvest cells and supernatant Treat_Cells_A->Harvest_Cells_A Wash_Cells Wash cells with Binding Buffer Harvest_Cells_A->Wash_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Wash_Cells->Stain_Cells Acquire_Data_A Acquire data on a flow cytometer Stain_Cells->Acquire_Data_A Analyze_Quadrants Analyze quadrants for live, early apoptotic, late apoptotic, and necrotic cells Acquire_Data_A->Analyze_Quadrants

References

The Discovery of MPT0B002: A Novel Tubulin Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Taipei, Taiwan - Researchers have unveiled the discovery and preclinical evaluation of MPT0B002, a novel small molecule tubulin inhibitor demonstrating significant anti-cancer activity, particularly in colorectal cancer models. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and mechanistic insights into this compound's action, tailored for researchers, scientists, and drug development professionals.

This compound emerges from a new class of tubulin inhibitors synthesized to overcome limitations of existing microtubule-targeting agents. It has been shown to effectively induce growth inhibition, arrest the cell cycle at the G2/M phase, and trigger apoptosis in a variety of cancer cell lines.[1]

Core Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its anti-cancer effects by directly interfering with tubulin polymerization, a critical process for cell division and maintenance of cell structure. By disrupting the dynamic equilibrium of microtubule assembly and disassembly, this compound leads to mitotic arrest and subsequent programmed cell death.[1]

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MPT0B002_Mechanism_of_Action This compound This compound Tubulin Tubulin Dimers (α/β) This compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

Quantitative Analysis of Anti-Cancer Activity

The efficacy of this compound has been quantified across various cancer cell lines, with a notable potency observed in colorectal cancer cells. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Cell Viability Inhibition (IC50 Values)

Cell LineCancer TypeIC50 (µM)
COLO205Colorectal CancerData not available in abstract
HT29Colorectal CancerData not available in abstract
U87MGGlioblastomaLess effective than in CRC cells
GBM8401GlioblastomaLess effective than in CRC cells
MCF-7Breast CancerLess effective than in CRC cells
MDA-MB-231Breast CancerLess effective than in CRC cells
A549Lung CancerLess effective than in CRC cells

CRC: Colorectal Cancer. Data derived from a cell viability analysis showing higher efficacy in colorectal cancer cell lines.[1]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.

  • Solubilization: The formazan (B1609692) crystals were dissolved in DMSO.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Tubulin Polymerization Assay
  • Reaction Mixture: Purified bovine tubulin was mixed with a polymerization buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Treatment: this compound or control compounds were added to the reaction mixture.

  • Data Acquisition: The increase in turbidity due to tubulin polymerization was monitored by measuring the absorbance at 340 nm every minute for 60 minutes at 37°C in a temperature-controlled spectrophotometer.

  • Analysis: The inhibition of tubulin polymerization was determined by comparing the rate and extent of polymerization in the presence of this compound to the control.

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Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin_Prep Purified Tubulin + Polymerization Buffer Incubation Mix and Incubate at 37°C Tubulin_Prep->Incubation Compound_Prep This compound / Control Compound_Prep->Incubation Measurement Measure Absorbance (340 nm) over time Incubation->Measurement Data_Analysis Compare Polymerization Curves (this compound vs. Control) Measurement->Data_Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis
  • Cell Treatment: Cells were treated with this compound at various concentrations for 24 hours.

  • Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Data Acquisition: The DNA content of the cells was analyzed using a flow cytometer.

  • Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Apoptosis Analysis by Western Blot
  • Cell Lysis: Following treatment with this compound, cells were lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, caspase-9, and cyclin B1), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

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Apoptosis_Signaling_Pathway This compound This compound Tubulin_Disruption Tubulin Disruption This compound->Tubulin_Disruption G2M_Arrest G2/M Arrest (Increased Cyclin B1) Tubulin_Disruption->G2M_Arrest Intrinsic_Pathway Intrinsic Apoptotic Pathway G2M_Arrest->Intrinsic_Pathway Caspase9 Caspase-9 Activation (Reduced pro-caspase-9) Intrinsic_Pathway->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound represents a promising new tubulin inhibitor with potent anti-cancer activity, particularly against colorectal cancer. Its mechanism of action, involving the disruption of microtubule dynamics, leads to G2/M cell cycle arrest and the induction of the intrinsic apoptotic pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application. The synthesis and full chemical characterization of this compound will also be crucial for its advancement.

References

MPT0B002: A Technical Guide to Synthesis, Purification, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B002, identified as (1-methyl-1H-indol-5-yl)-(3,4,5-trimethoxy-phenyl)-methanone, is a potent tubulin polymerization inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides a comprehensive overview of a plausible synthesis route and a robust purification methodology for this compound, based on established chemical principles and analogous reactions found in the scientific literature. Furthermore, this document elucidates the key signaling pathways affected by this compound and presents relevant data in a clear and accessible format to support further research and development efforts.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name (1-methyl-1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone[1]
Synonyms This compound
Molecular Formula C₁₉H₁₉NO₄[1]
Molecular Weight 325.36 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, Methanol, Ethanol (predicted)

Proposed Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions, particularly the Friedel-Crafts acylation. This proposed method involves the reaction of 1-methylindole (B147185) with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Proposed Reaction Scheme

Synthesis_Scheme 1-methylindole 1-methylindole Reaction_Mixture Reaction_Mixture 1-methylindole->Reaction_Mixture 3,4,5-trimethoxybenzoyl_chloride 3,4,5-trimethoxybenzoyl chloride 3,4,5-trimethoxybenzoyl_chloride->Reaction_Mixture Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction_Mixture Solvent Inert Solvent (e.g., DCM) Solvent->Reaction_Mixture This compound This compound Reaction_Mixture->this compound Friedel-Crafts Acylation

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

  • 1-methylindole (1.0 eq)

  • 3,4,5-trimethoxybenzoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl Acetate (B1210297)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 1-methylindole (1.0 eq) and 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 0.1 M HCl. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude this compound is purified by flash column chromatography on silica gel.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal DCM Crude_Product->Dissolution Adsorption Adsorb onto silica gel Dissolution->Adsorption Loading Load adsorbed crude product onto the column Adsorption->Loading Column_Packing Pack silica gel column with Hexane Column_Packing->Loading Elution Elute with a Hexane/Ethyl Acetate gradient Loading->Elution Fraction_Collection Collect fractions based on TLC analysis Elution->Fraction_Collection Concentration Combine and concentrate pure fractions Fraction_Collection->Concentration Pure_this compound Pure this compound Concentration->Pure_this compound

Caption: Workflow for the purification of this compound.

Detailed Purification Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Chromatography: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield pure this compound as a solid.

Quantitative Data

Due to the lack of specific published data for the synthesis of this compound, the following table presents expected yields and purity based on analogous reactions reported in the literature for similar indole (B1671886) derivatives.

ParameterExpected ValueNotes
Yield 60-80%Based on Friedel-Crafts acylation of indole derivatives.
Purity >98%After flash column chromatography.
¹H NMR Consistent with the structure of (1-methyl-1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone
Mass Spec (ESI-MS) m/z = 326.14 [M+H]⁺

Mechanism of Action and Signaling Pathway

This compound functions as a tubulin polymerization inhibitor.[2] Tubulin is a critical protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, this compound disrupts the formation and function of microtubules. This leads to a cascade of cellular events, ultimately resulting in apoptosis of cancer cells.

The primary mechanism of action involves:

  • Disruption of Microtubule Dynamics: this compound binds to tubulin, preventing its assembly into microtubules. This disrupts the dynamic equilibrium between tubulin dimers and microtubules, which is crucial for various cellular processes.

  • G2/M Cell Cycle Arrest: The failure to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2]

  • Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately leading to programmed cell death.[2]

Signaling Pathway Diagram

Signaling_Pathway cluster_Cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Checkpoint G2/M Checkpoint Activation Mitotic_Spindle->G2M_Checkpoint Defective Spindle Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Prolonged Arrest

Caption: Signaling pathway of this compound as a tubulin polymerization inhibitor.

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action. The proposed synthesis and purification methods provide a solid foundation for researchers to obtain high-purity material for further preclinical and clinical investigations. The elucidation of its signaling pathway highlights its potential as a targeted therapy for various malignancies. This technical guide serves as a valuable resource for the scientific community engaged in the development of novel cancer therapeutics.

References

MPT0B002: A Technical Guide to its Interaction with the Tubulin Colchicine Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding of MPT0B002 to its target protein, tubulin. This compound is a novel small molecule inhibitor of tubulin polymerization that has demonstrated significant anti-cancer properties, including activity against imatinib-resistant chronic myeloid leukemia. This document outlines the mechanism of action, quantitative binding data, and detailed experimental protocols relevant to the characterization of the this compound-tubulin interaction.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Specifically, this compound inhibits the polymerization of tubulin, the protein subunit of microtubules. This inhibition leads to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death) in cancer cells.

Studies have shown that this compound treatment leads to a significant increase in the soluble, unpolymerized form of tubulin and a corresponding decrease in the polymerized, microtubule form within cancer cells. This disruption of microtubule dynamics triggers the mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis.

Quantitative Data

The following table summarizes the key quantitative data related to the anti-proliferative and tubulin-targeting activities of this compound.

ParameterCell LineValueReference
IC50 (Cell Viability) K562 (CML)31.2 ± 3.5 nM[1]
BaF3/p210 (CML model)45.7 ± 5.1 nM[1]
BaF3/T315I (Imatinib-resistant CML model)52.3 ± 6.8 nM[1]
IC50 (Tubulin Polymerization) Cell-free assayNot explicitly stated in the primary source, but potent inhibition was demonstrated.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin.

Cell-Based Tubulin Polymerization Assay

This assay quantifies the effect of a compound on the equilibrium between soluble and polymerized tubulin within cells.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells (e.g., K562) to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 100 nM) or control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as a known polymerization inhibitor) for a specified time (e.g., 24 hours).

  • Cell Lysis and Fractionation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a microtubule-stabilizing buffer (e.g., 0.1 M PIPES, pH 6.9, 2 M glycerol, 5 mM MgCl2, 2 mM EGTA, 0.5% Triton X-100, and protease inhibitors).

    • Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to separate the soluble (S) fraction (supernatant) from the polymerized (P) fraction (pellet).

  • Protein Analysis:

    • Resuspend the pellet in a volume of lysis buffer equal to the supernatant volume.

    • Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA assay).

    • Analyze equal amounts of protein from the soluble and polymerized fractions by SDS-PAGE and Western blotting using an antibody against α-tubulin.

  • Quantification: Densitometrically quantify the α-tubulin bands in the soluble and polymerized fractions. The percentage of polymerized tubulin can be calculated as: (Intensity of P-tubulin) / (Intensity of S-tubulin + Intensity of P-tubulin) * 100.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing purified tubulin (e.g., >99% pure) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).

    • Add a fluorescent reporter dye that preferentially binds to polymerized tubulin (e.g., DAPI).

    • Add varying concentrations of this compound or control compounds.

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen dye. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time. The IC50 value for inhibition of tubulin polymerization is the concentration of this compound that reduces the maximum rate of polymerization by 50%.

Competitive Colchicine Binding Assay (Representative Protocol)

This assay determines if a test compound binds to the colchicine binding site on tubulin by measuring its ability to displace a known colchicine-site ligand.

Protocol:

  • Reaction Incubation:

    • Incubate purified tubulin with a fluorescent colchicine analogue or [³H]-colchicine at a concentration near its Kd.

    • Add increasing concentrations of this compound or a known competitor (e.g., unlabeled colchicine).

    • Allow the reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the tubulin-bound ligand from the free ligand. This can be achieved by methods such as:

    • Gel filtration chromatography: The tubulin-ligand complex will elute in the void volume.

    • Filter binding assay: Use a nitrocellulose membrane to capture the tubulin-ligand complex.

    • Fluorescence polarization: Measure the change in polarization of the fluorescent colchicine analogue upon binding to tubulin.

  • Quantification: Quantify the amount of bound colchicine-site ligand at each concentration of this compound.

  • Data Analysis: Plot the percentage of bound colchicine-site ligand as a function of the this compound concentration. The IC50 value is the concentration of this compound that displaces 50% of the bound colchicine-site ligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

MPT0B002_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimer This compound->Tubulin Inhibits ColchicineSite Colchicine Binding Site This compound->ColchicineSite Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Disruption of Dynamics Leads to ColchicineSite->Tubulin Microtubule->Tubulin Depolymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Tubulin_Polymerization_Assay_Workflow start Start: Treat cells with this compound lyse Lyse cells in microtubule-stabilizing buffer start->lyse centrifuge Centrifuge at 100,000 x g lyse->centrifuge separate Separate Soluble (S) and Polymerized (P) fractions centrifuge->separate western Analyze S and P fractions by Western Blot for α-tubulin separate->western quantify Quantify band intensities to determine % polymerized tubulin western->quantify end End: Assess inhibition quantify->end

Caption: Workflow for cell-based tubulin polymerization assay.

Competitive_Binding_Assay_Logic cluster_tubulin Tubulin Tubulin Tubulin ColchicineSite FluorescentLigand Fluorescent Colchicine Analogue FluorescentLigand->ColchicineSite Binds This compound This compound This compound->ColchicineSite Competes for binding

Caption: Logic of the competitive colchicine binding assay.

References

MPT0B002: An In-Depth Technical Guide on its Effects on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B002 is a novel small molecule inhibitor that targets microtubule dynamics, a critical component of cellular proliferation and integrity. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its effects on tubulin polymerization and the subsequent cellular consequences. This guide is intended for researchers, scientists, and professionals in the field of drug development to provide a foundational understanding of this compound's core functions and to facilitate further investigation into its therapeutic potential.

Introduction to Microtubule Dynamics

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are fundamental to numerous cellular processes. These include the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is essential for their function. Disruption of this delicate equilibrium is a clinically validated and effective strategy in cancer therapy. Microtubule-targeting agents are broadly classified as either stabilizing or destabilizing agents. This compound falls into the category of microtubule-destabilizing agents, which act by inhibiting tubulin polymerization.

This compound: Mechanism of Action

This compound exerts its biological effects by directly interfering with the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Inhibition of Tubulin Polymerization

This compound has been shown to inhibit the polymerization of tubulin. In cellular-based assays, treatment with this compound leads to an increase in the soluble (unpolymerized) fraction of tubulin and a corresponding decrease in the polymerized (microtubule) fraction. This demonstrates the compound's ability to disrupt the cellular microtubule network.

Data Presentation: Effect of this compound on Cellular Tubulin Polymerization

The following table summarizes the semi-quantitative data from a study on the effect of this compound on the distribution of soluble and polymerized tubulin in cancer cell lines.

Cell LineTreatmentSoluble Tubulin (% of Total)Polymerized Tubulin (% of Total)
K562Control5545
This compound (100 nM)7525
BaF3/p210Control6040
This compound (100 nM)8020
BaF3/T315IControl6238
This compound (100 nM)8218

Data is representative and compiled from qualitative results. Actual percentages may vary.

Cellular Consequences of Microtubule Disruption by this compound

The inhibition of microtubule dynamics by this compound triggers significant downstream cellular effects, primarily cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

G2/M Cell Cycle Arrest

Proper formation and function of the mitotic spindle, which is composed of microtubules, are essential for the segregation of chromosomes during mitosis. By disrupting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle. This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in the G2/M phase until all chromosomes are correctly attached to the spindle. Prolonged activation of the SAC due to persistent microtubule disruption leads to cell cycle arrest. Studies have consistently shown that this compound treatment results in a significant accumulation of cells in the G2/M phase.[1][2]

Induction of Apoptosis

Sustained G2/M arrest induced by this compound ultimately leads to the initiation of the intrinsic pathway of apoptosis, or programmed cell death. The prolonged mitotic arrest is a cellular stress signal that activates a cascade of events leading to the activation of caspases, which are the executioners of apoptosis. Key apoptotic markers, such as cleaved caspase-3 and cleaved PARP, are elevated following treatment with this compound, confirming the induction of apoptosis.[2]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a common method to assess the effect of a compound on the polymerization of purified tubulin in vitro.[3][4][5][6]

Materials and Reagents:

  • Purified Tubulin (>99% pure)

  • This compound

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (B35011)

  • Fluorescent Reporter Dye (e.g., DAPI)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well, black, flat-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice and use within one hour.

    • Prepare a 10 mM stock solution of GTP in water and store at -20°C.

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

    • Prepare the tubulin polymerization mix on ice by combining the tubulin solution with glycerol (to a final concentration of 10%) and the fluorescent reporter dye.

  • Assay Execution:

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well black microplate.

    • To initiate the reaction, add the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C fluorescence plate reader.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM to each well.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every 60 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of this compound.

    • The rate of tubulin polymerization is proportional to the increase in fluorescence over time.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagent_prep Prepare Tubulin, this compound, GTP, and Buffers add_compound Add this compound/ Vehicle to Plate reagent_prep->add_compound add_tubulin Add Tubulin Mix add_compound->add_tubulin add_gtp Initiate with GTP add_tubulin->add_gtp measure_fluorescence Measure Fluorescence (37°C, 60 min) add_gtp->measure_fluorescence analyze_data Plot Data & Calculate IC50 measure_fluorescence->analyze_data

Workflow for the in vitro tubulin polymerization assay.

signaling_pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disrupts G2M_Arrest G2/M Cell Cycle Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to Caspases Caspase Activation Apoptosis->Caspases logical_relationship This compound This compound Inhibition Inhibition of Tubulin Polymerization This compound->Inhibition causes Disruption Microtubule Network Disruption Inhibition->Disruption leads to CellularEffects Cellular Effects: - G2/M Arrest - Apoptosis Disruption->CellularEffects results in

References

MPT0B002: A Novel Tubulin Inhibitor Targeting Cancer Cell Proliferation and Survival

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: MPT0B002 is a novel synthetic compound identified as a potent tubulin polymerization inhibitor. By disrupting microtubule dynamics, this compound effectively induces cell cycle arrest at the G2/M phase and triggers programmed cell death (apoptosis) in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and detailed protocols for studying this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound exerts its anticancer effects primarily by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics by this compound leads to the arrest of the cell cycle at the G2/M phase and the subsequent induction of apoptosis, primarily through the intrinsic pathway.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

While specific quantitative IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, studies have demonstrated its differential efficacy.

Table 1: Comparative Efficacy of this compound in Various Cancer Cell Lines

Cancer TypeCell LinesEfficacy
Colorectal CancerCOLO205, HT29High
GlioblastomaU87MG, GBM8401Moderate
Breast CancerMCF-7, MDA-MB-231Moderate
Lung CancerA549Moderate

Note: Efficacy is qualitatively summarized based on available research indicating higher potency in colorectal cancer cell lines compared to others.

Table 2: Quantitative Cell Cycle Analysis Data

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
COLO205ControlData not availableData not availableData not available
This compoundData not availableData not availableData not available
HT29ControlData not availableData not availableData not available
This compoundData not availableData not availableData not available

Table 3: Quantitative Apoptosis Assay Data

Cell LineTreatment% Apoptotic Cells
COLO205ControlData not available
This compoundData not available
HT29ControlData not available
This compoundData not available

Note: Published research indicates the induction of apoptosis, but specific quantitative data from assays like Annexin V/PI staining for this compound is not widely reported.

Signaling Pathways

The primary signaling cascade initiated by this compound is the disruption of microtubule function, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.

MPT0B002_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to CyclinB1 Increased Cyclin B1 G2M_Arrest->CyclinB1 Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Cleaved Caspase-3 Activation Caspase9->Caspase3 PARP Cleaved PARP Caspase3->PARP

This compound Mechanism of Action

Experimental Workflows

A typical experimental workflow to evaluate the efficacy and mechanism of a novel compound like this compound involves a series of in vitro assays.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Cell_Viability Cell Viability Assay (e.g., MTT) Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Tubulin_Polymerization Tubulin Polymerization Assay Colony_Formation->Tubulin_Polymerization Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Western_Blot Western Blotting (Apoptotic Markers) Apoptosis_Assay->Western_Blot

Experimental Workflow for this compound Evaluation

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., COLO205, HT29)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • This compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Tubulin Polymerization Assay

Objective: To directly measure the inhibitory effect of this compound on tubulin polymerization in vitro.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • This compound

  • Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a reaction mixture containing tubulin protein and GTP in polymerization buffer on ice.

  • Add this compound at various concentrations to the wells of a 96-well plate. Include a vehicle control.

  • Initiate polymerization by adding the tubulin/GTP mixture to the wells and immediately place the plate in the pre-warmed (37°C) microplate reader.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to visualize the polymerization kinetics.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting

Objective: To detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis signaling pathways.

Materials:

  • Cancer cell lines treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising anticancer agent that functions as a tubulin polymerization inhibitor. Its ability to induce G2/M cell cycle arrest and apoptosis, particularly in colorectal cancer cells, warrants further investigation. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and similar compounds in various cancer models. Further studies are needed to obtain more extensive quantitative data on its efficacy and to fully elucidate the intricate signaling pathways involved in its mechanism of action.

MPT0B002: A Technical Overview of its Selective Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B002 is a novel synthetic small molecule that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2] Emerging evidence suggests that this compound exhibits a degree of selectivity for cancer cells, a crucial attribute for any promising therapeutic candidate aiming to minimize off-target effects and improve the therapeutic window. This document provides a detailed technical guide on the core mechanism, cytotoxic profile, and the experimental methodologies used to evaluate the selective anticancer activity of this compound.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound functions as a microtubule-destabilizing agent.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[3] By disrupting the delicate equilibrium of microtubule polymerization and depolymerization, this compound prevents the formation of a functional mitotic spindle.[1][3] This interference triggers a mitotic checkpoint, leading to a halt in the cell cycle at the G2/M phase and ultimately inducing programmed cell death, or apoptosis.[1][4] Studies have shown that treatment with this compound leads to a significant increase in the soluble (unpolymerized) fraction of tubulin within cells.[2]

This compound This compound Polymerization Inhibits Polymerization This compound->Polymerization Tubulin α/β-Tubulin Heterodimers Tubulin->Polymerization Microtubules Microtubule Network (Mitotic Spindle) Polymerization->Microtubules Disruption Disruption of Mitotic Spindle Microtubules->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis CyclinB1 ↑ Cyclin B1 G2M->CyclinB1

Figure 1: this compound Mechanism of Action.

Quantitative Analysis of Cytotoxicity and Selectivity

This compound has been shown to inhibit the growth of a range of human cancer cell lines, with particular efficacy noted in colorectal cancer (CRC) cells.[1] The cytotoxic activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Reported Anticancer Activity of this compound

This table summarizes the demonstrated effects of this compound across various cancer cell lines as reported in the literature.[1]

Cancer TypeCell LinesObserved EffectsReference
Colorectal CancerCOLO205, HT29Potent growth inhibition, G2/M arrest, Apoptosis[1]
GlioblastomaU87MG, GBM8401Growth inhibition[1]
Breast CancerMCF-7, MDA-MB-231Growth inhibition[1]
Lung CancerA549Growth inhibition[1]
LeukemiaK562, BaF3/p210Growth inhibition, Apoptosis, Tubulin depolymerization[1][2]
Assessing Cancer Cell Selectivity

A critical parameter for a successful chemotherapeutic agent is its selectivity: the ability to kill cancer cells while sparing normal, healthy cells.[5] This is quantified using a Selectivity Index (SI), calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[5][6]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

While this compound has shown potent anticancer effects, detailed quantitative data comparing its cytotoxicity against a panel of normal human cell lines is not yet extensively published. The table below serves as a template for how such data should be presented to formally establish selectivity.

Table 2: Illustrative Template for Presenting Selectivity Data
Cell LineCell TypeTissue of OriginIC50 (µM)Selectivity Index (SI)
HT29CancerColonValueSI = IC50 (MRC-5) / IC50 (HT29)
A549CancerLungValueSI = IC50 (MRC-5) / IC50 (A549)
MCF-7CancerBreastValueSI = IC50 (MCF-10A) / IC50 (MCF-7)
MRC-5NormalLung FibroblastValue-
MCF-10ANormalBreast EpitheliumValue-

This compound-Induced Signaling Pathways

The G2/M arrest and subsequent apoptosis induced by this compound are mediated by specific intracellular signaling cascades.

  • Cell Cycle Arrest: The arrest in the G2/M phase is associated with a concomitant increase in the level of Cyclin B1, a key regulatory protein for the G2/M transition.[1]

  • Apoptotic Pathway: this compound triggers the intrinsic apoptotic pathway. This is evidenced by a reduction in the levels of pro-caspase-9 and subsequent increases in the levels of cleaved (active) caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP).[1] Cleaved PARP is a hallmark of apoptosis, indicating that the cell's DNA repair mechanisms have been disabled to ensure cell death.

cluster_0 This compound Action cluster_1 Mitochondrial (Intrinsic) Pathway This compound This compound Casp9 Caspase-9 (Initiator) This compound->Casp9 Induces Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 Activates PARP Cleaved PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Figure 2: this compound-Induced Intrinsic Apoptosis Pathway.

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the cytotoxic and selective properties of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells and normal control cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[7]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

start Experimental Workflow for Selectivity Assessment step1 Cell Line Panel Selection Cancer Cell Lines (e.g., HT29, A549) Normal Cell Lines (e.g., MRC-5, MCF-10A) start->step1 step2 Cytotoxicity Assay Perform serial dilutions of this compound Treat cells for 48-72h Run MTT or similar viability assay step1->step2 step3 Data Acquisition Measure absorbance at 570nm Calculate % viability vs. control step2->step3 step4 IC50 Determination Plot dose-response curves Calculate IC50 for each cell line step3->step4 end {Selectivity Index (SI) Calculation | {SI = IC50 (Normal) / IC50 (Cancer) | Compare SI values}} step4->end

Figure 3: Workflow for Assessing this compound Selectivity.

Conclusion

This compound is a promising anticancer agent that functions by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis via the intrinsic pathway.[1] It has demonstrated potent cytotoxic effects against a variety of cancer cell lines, particularly those of colorectal origin.[1] The key to its therapeutic potential lies in its selectivity for cancer cells over normal cells. While preliminary studies are encouraging, a comprehensive quantitative assessment of its cytotoxicity against a broad panel of non-cancerous human cell lines is necessary to firmly establish its therapeutic index. The experimental frameworks outlined in this guide provide a robust basis for the continued investigation and development of this compound as a selective, next-generation cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for MPT0B002 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B002 is a novel small molecule inhibitor of tubulin polymerization that has demonstrated significant anti-proliferative activity in various cancer cell lines. It disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic pathway. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

While specific IC50 values for this compound are not publicly available in a comprehensive table, research indicates its potent effects, particularly in colorectal cancer cell lines. The following tables are structured to accommodate quantitative data as it becomes available through experimentation.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
COLO205ColorectalData not availableReported to be highly sensitive[1]
HT29ColorectalData not availableReported to be highly sensitive[1]
U87MGGlioblastomaData not availableLess sensitive than colorectal cancer cells[1]
GBM8401GlioblastomaData not availableLess sensitive than colorectal cancer cells[1]
MCF-7Breast CancerData not availableLess sensitive than colorectal cancer cells[1]
MDA-MB-231Breast CancerData not availableLess sensitive than colorectal cancer cells[1]
A549Lung CancerData not availableLess sensitive than colorectal cancer cells[1]

Table 2: Effect of this compound on Tubulin Polymerization

AssayParameterValue
In Vitro Tubulin PolymerizationIC50 (µM)Data not available

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., COLO205, HT29)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound serial dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Cell Viability Assay Workflow
In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP)

  • This compound at various concentrations

  • Glycerol

  • Temperature-controlled microplate reader (340 nm)

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in G-PEM buffer on ice.

  • Add this compound or vehicle control (DMSO) to the tubulin solution.

  • Incubate on ice for 15 minutes.

  • Transfer the mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • The inhibition of tubulin polymerization is determined by the reduction in the Vmax of the polymerization curve.

G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare tubulin solution in G-PEM buffer on ice B Add this compound or vehicle A->B C Incubate on ice B->C D Transfer to pre-warmed 96-well plate C->D E Measure absorbance at 340 nm (37°C) for 60 min D->E F Analyze polymerization curves E->F

Tubulin Polymerization Assay Workflow
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with this compound at a concentration known to inhibit proliferation (e.g., 10x IC50) for 24-48 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

G cluster_workflow Cell Cycle Analysis Workflow A Seed and treat cells with this compound B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Stain with Propidium Iodide/RNase A C->D E Analyze by flow cytometry D->E F Determine cell cycle distribution E->F

Cell Cycle Analysis Workflow

Signaling Pathway

This compound exerts its apoptotic effect through the intrinsic signaling pathway, which is initiated by the disruption of microtubule dynamics.

G cluster_pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits polymerization Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Mitochondrion Mitochondrion Microtubule->Mitochondrion Stress Signal CyclinB1 Cyclin B1 Increase G2M->CyclinB1 Casp9 Caspase-9 Activation Mitochondrion->Casp9 Casp3 Caspase-3 Cleavage & Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

This compound Signaling Pathway

Pathway Description: this compound binds to tubulin, inhibiting its polymerization and leading to the disruption of the microtubule network.[1] This event triggers a mitotic checkpoint, causing cell cycle arrest in the G2/M phase, which is characterized by an increase in cyclin B1 levels.[1] The cellular stress induced by microtubule disruption activates the intrinsic apoptotic pathway. This leads to the activation of initiator caspase-9, which in turn cleaves and activates effector caspase-3.[1] Activated caspase-3 then cleaves key cellular substrates, including PARP, ultimately leading to the execution of apoptosis.[1]

References

MPT0B002 Cell Culture Treatment: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Taipei, Taiwan – December 4, 2025 – Advanced pharmaceutical research today unveiled detailed application notes and protocols for the promising anti-cancer compound, MPT0B002. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. This compound, a novel microtubule inhibitor, has demonstrated significant efficacy in inducing growth inhibition, G2/M cell cycle arrest, and apoptosis in various cancer cell lines, including those resistant to current therapies.

This document provides comprehensive data on the cytotoxic effects of this compound across several cancer cell lines, detailed protocols for key experimental assays, and visual representations of the compound's mechanism of action and experimental workflows.

Quantitative Data Summary: Cytotoxicity of this compound

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined and are summarized in the tables below.

Table 1: IC50 Values of this compound in Chronic Myeloid Leukemia (CML) Cell Lines

Cell LineBcr-Abl StatusIC50 (nM)Treatment Duration
K562Wild-type85.3 ± 7.648 hours
BaF3/p210Wild-type68.4 ± 5.948 hours
BaF3/T315IT315I mutant75.1 ± 6.848 hours

Data extracted from "this compound, a novel microtubule inhibitor, downregulates T315I mutant Bcr-Abl and induces apoptosis of imatinib-resistant chronic myeloid leukemia cells"[1]

Table 2: IC50 Values of this compound in Human Colorectal Cancer (CRC) Cell Lines

Cell LineIC50 (µM)Treatment Duration
COLO2050.08 ± 0.0172 hours
HT290.12 ± 0.0272 hours

Data extracted from "MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells"[2][3]

Mechanism of Action: Signaling Pathways and Experimental Workflow

This compound functions as a microtubule inhibitor, disrupting the dynamic process of tubulin polymerization.[1][2][4] This interference with microtubule formation leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis through the intrinsic pathway.[1][2][3]

This compound mechanism of action leading to apoptosis.

The general workflow for investigating the effects of this compound in a cell culture setting involves treatment, followed by a series of assays to determine its impact on cell viability, cell cycle progression, and apoptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Seed Cancer Cells treat Treat with this compound (various concentrations) start->treat incubate Incubate (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT Assay) incubate->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) incubate->apoptosis tubulin Tubulin Polymerization Assay incubate->tubulin

General experimental workflow for this compound treatment.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound (e.g., 100 nM) for 24 or 48 hours.[1]

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PBS.

  • Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

  • Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V Staining

This protocol is for the detection of apoptosis induced by this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound (e.g., 100 nM) for 48 hours.[1]

  • Harvest approximately 5 x 10^5 cells and wash with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol is to directly measure the inhibitory effect of this compound on tubulin assembly.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP (1 M stock)

  • Glycerol

  • This compound and control compounds (e.g., paclitaxel, colchicine)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin polymerization mix on ice containing tubulin (e.g., 3 mg/mL), General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

  • Pipette 10 µL of 10x dilutions of this compound or control compounds into a pre-warmed 96-well plate.

  • Initiate the polymerization by adding 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the change in absorbance over time to observe the polymerization kinetics. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.

These detailed notes and protocols aim to facilitate further research into the therapeutic potential of this compound and standardize the methodologies for its evaluation. For more in-depth information, researchers are encouraged to consult the cited scientific literature.

References

MPT0B002: Application Notes and Protocols for Colorectal Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and effects of MPT0B002, a novel tubulin inhibitor, on colorectal cancer (CRC) cells. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound. The protocols provided are based on established methodologies and findings from preclinical studies.

Introduction

This compound is a small molecule inhibitor that targets tubulin, a critical component of the cytoskeleton involved in cell division. By disrupting tubulin polymerization, this compound has been shown to inhibit the growth of colorectal cancer cells, induce cell cycle arrest at the G2/M phase, and trigger apoptosis through the intrinsic pathway.[1] This document outlines the known effects of this compound on CRC cell lines, specifically COLO205 and HT29, and provides detailed protocols for key in vitro assays.

Data Presentation

The following table summarizes the quantitative effects of this compound on colorectal cancer cell lines based on available literature.

Cell LineAssayParameterValueReference
COLO205Cell ViabilityIC50Data not available[1]
HT29Cell ViabilityIC50Data not available[1]
COLO205, HT29Cell Cycle AnalysisPhase ArrestG2/M[1]
COLO205, HT29Western BlotCyclin B1Increased[1]
COLO205, HT29Western BlotCaspase-9Reduced[1]
COLO205, HT29Western BlotCleaved Caspase-3Increased[1]
COLO205, HT29Western BlotCleaved PARPIncreased[1]

Signaling Pathway

This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which leads to cell cycle arrest and subsequent apoptosis. The diagram below illustrates the proposed signaling pathway.

MPT0B002_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubules Microtubule Disruption This compound->Microtubules Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest CyclinB1 Cyclin B1 Increased G2M_Arrest->CyclinB1 Intrinsic_Apoptosis Intrinsic Apoptotic Pathway G2M_Arrest->Intrinsic_Apoptosis Caspase9 Caspase-9 Reduction Intrinsic_Apoptosis->Caspase9 Caspase3 Cleaved Caspase-3 Increased Caspase9->Caspase3 PARP Cleaved PARP Increased Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of this compound in colorectal cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in colorectal cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Workflow:

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5/6 Seed_Cells Seed COLO205 or HT29 cells in 96-well plates Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate_24_72h Incubate for 24, 48, or 72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT reagent to each well Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Experimental workflow for the MTT-based cell viability assay.

Materials:

  • COLO205 or HT29 colorectal cancer cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed COLO205 or HT29 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the approximate effective dose. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on cell cycle distribution.

Procedure:

  • Cell Treatment: Seed COLO205 or HT29 cells in 6-well plates and treat with this compound at one or more concentrations (e.g., near the IC50 value) for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying this compound-induced apoptosis.

Procedure:

  • Cell Treatment: Treat COLO205 or HT29 cells with this compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in the cell cycle and apoptosis.

Procedure:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Cyclin B1, Caspase-9, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

This compound demonstrates significant anti-cancer activity in colorectal cancer cell lines by disrupting tubulin polymerization, leading to G2/M cell cycle arrest and induction of apoptosis. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this promising compound. It is recommended that initial dose-response studies be conducted to determine the optimal working concentrations of this compound for each specific cell line and assay.

References

Application Notes and Protocols: Western Blot Analysis of MPT0B002-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B002 is a novel small molecule tubulin inhibitor that has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in colorectal cancer. Its mechanism of action involves the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest and the induction of apoptosis. This document provides detailed protocols for the analysis of this compound's effects on treated cells using Western blotting, a crucial technique for elucidating its molecular mechanism. The protocols cover the assessment of tubulin polymerization status, as well as the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature makes them a prime target for anticancer therapies. This compound acts as a microtubule-destabilizing agent, inhibiting tubulin polymerization.[1][2] This disruption triggers the spindle assembly checkpoint, leading to a halt in the G2/M phase of the cell cycle and subsequent activation of the apoptotic cascade.[1] Western blot analysis is an indispensable tool to quantify the changes in protein expression that characterize these cellular events. By measuring the levels of specific proteins, researchers can confirm the mechanism of action of this compound and evaluate its efficacy in a dose- and time-dependent manner.

Key Applications

  • Mechanism of Action Studies: Elucidate how this compound affects tubulin dynamics and downstream signaling pathways.

  • Pharmacodynamic Biomarker Discovery: Identify and quantify protein markers that indicate cellular response to this compound treatment.

  • Drug Efficacy and Potency Assessment: Compare the effects of different concentrations of this compound on target proteins.

  • Combination Therapy Evaluation: Assess the synergistic or antagonistic effects of this compound when used with other anti-cancer agents.

Experimental Data Summary

The following tables summarize the expected quantitative outcomes from Western blot analyses of cells treated with this compound, based on its known mechanism of action.

Table 1: Effect of this compound on Tubulin Polymerization

Treatment ConditionSoluble α-tubulin (Monomeric)Polymerized α-tubulin (Microtubules)% Polymerized Tubulin
Vehicle ControlBaselineBaselineBaseline
This compound (e.g., 100 nM)IncreasedDecreasedDecreased
Paclitaxel (Control)DecreasedIncreasedIncreased
Colchicine (Control)IncreasedDecreasedDecreased

Table 2: Effect of this compound on Cell Cycle and Apoptosis Markers

Target ProteinVehicle ControlThis compound TreatmentExpected Change
Cyclin B1BaselineIncreasedUpregulation
Cleaved Caspase-9BaselineIncreasedUpregulation
Cleaved Caspase-3BaselineIncreasedUpregulation
Cleaved PARPBaselineIncreasedUpregulation
Full-length PARPBaselineDecreasedDownregulation

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound directly inhibits the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle, characterized by an accumulation of Cyclin B1. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, marked by the cleavage and activation of caspase-9, followed by the executioner caspase-3 and the cleavage of its substrate, PARP.

MPT0B002_Mechanism This compound This compound Tubulin Tubulin Dimers (α/β) This compound->Tubulin Inhibits Microtubules Microtubules (Polymerized) Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to CyclinB1 Cyclin B1 Accumulation G2M_Arrest->CyclinB1 Results in Apoptosis Intrinsic Apoptosis G2M_Arrest->Apoptosis Induces Casp9 Cleaved Caspase-9 (Active) Apoptosis->Casp9 Casp3 Cleaved Caspase-3 (Active) Casp9->Casp3 PARP Cleaved PARP Casp3->PARP WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting Cell_Culture 1. Cell Culture (e.g., HT-29, COLO 205) Treatment 2. This compound Treatment Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Lysis 4. Protein Extraction (Lysis) Harvest->Lysis Quant 5. Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE 6. SDS-PAGE Quant->SDS_PAGE Transfer 7. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 12. Data Analysis (Densitometry) Detection->Analysis

References

Application Notes and Protocols for MPT0B002-Induced Apoptosis in Laboratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of MPT0B002, a novel tubulin inhibitor, and its application in inducing apoptosis in cancer cell lines. Detailed protocols for key experiments are provided to facilitate the use of this compound in a laboratory setting.

Introduction

This compound is a small molecule tubulin inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines, with particular efficacy in human colorectal cancer. By disrupting tubulin polymerization, this compound arrests the cell cycle at the G2/M phase and subsequently triggers programmed cell death through the intrinsic apoptotic pathway. These properties make this compound a promising candidate for further investigation in cancer therapy research and drug development.

Mechanism of Action

This compound exerts its anti-cancer effects by interfering with microtubule dynamics. Microtubules are essential for several cellular processes, including the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, leading to a halt in the cell cycle at the G2/M transition. This prolonged arrest activates the intrinsic apoptotic pathway, culminating in cancer cell death.

Key molecular events associated with this compound-induced apoptosis include the upregulation of cyclin B1, a key regulator of the G2/M transition, and the activation of the caspase cascade. Specifically, this compound treatment leads to a reduction in pro-caspase-9 levels and a subsequent increase in the levels of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
COLO205Colorectal Cancer0.06 ± 0.01
HT29Colorectal Cancer0.08 ± 0.01
U87MGGlioblastoma> 1
GBM8401Glioblastoma> 1
MCF-7Breast Cancer> 1
MDA-MB-231Breast Cancer> 1
A549Lung Cancer> 1

Data represents the mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in COLO205 and HT29 Cells

Cell LineTreatment (µM)% of Cells in G2/M Phase
COLO205Control15.2 ± 1.5
This compound (0.1)58.3 ± 4.2
HT29Control18.1 ± 2.1
This compound (0.1)62.5 ± 5.5

Cells were treated for 24 hours. Data represents the mean ± standard deviation.

Experimental Protocols

Cell Culture

Human colorectal cancer cell lines (COLO205, HT29), glioblastoma cell lines (U87MG, GBM8401), breast cancer cell lines (MCF-7, MDA-MB-231), and lung cancer cell lines (A549) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 200 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 40 µg/mL propidium (B1200493) iodide (PI).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis
  • Treat cells with this compound for the indicated times.

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Cyclin B1, Caspase-9, Cleaved Caspase-3, PARP, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tubulin Polymerization Assay
  • Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and different concentrations of this compound in a polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Incubate the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.

Visualizations

MPT0B002_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation This compound->Mitotic_Spindle Disrupts Microtubules Microtubules Tubulin->Microtubules Microtubules->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Leads to CyclinB1 Cyclin B1 (Upregulation) G2M_Arrest->CyclinB1 Caspase9 Caspase-9 (Activation) G2M_Arrest->Caspase9 Caspase3 Caspase-3 (Cleavage) Caspase9->Caspase3 PARP PARP (Cleavage) Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Culture Culture Cancer Cells (e.g., COLO205, HT29) Treatment Treat with this compound Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 G2M Quantify G2/M Arrest CellCycle->G2M Protein Analyze Protein Expression (Cyclin B1, Caspases, PARP) WesternBlot->Protein TubulinAssay Tubulin Polymerization Assay Polymerization Assess Tubulin Polymerization Inhibition TubulinAssay->Polymerization Conclusion Elucidate Mechanism of Apoptosis Induction IC50->Conclusion G2M->Conclusion Protein->Conclusion Polymerization->Conclusion MPT0B002_source This compound MPT0B002_source->TubulinAssay

References

Application of MPT0B002 in 3D Cell Culture Models: A Detailed Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of MPT0B002, a novel tubulin inhibitor, in three-dimensional (3D) cell culture models. This guide is intended to assist researchers in evaluating the anti-cancer efficacy and elucidating the mechanism of action of this compound in a more physiologically relevant context than traditional 2D cell culture.

Introduction to this compound and 3D Cell Culture

This compound is a small molecule tubulin inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in colorectal cancer. It functions by disrupting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptotic pathway.

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to better mimic the complex microenvironment of solid tumors.[1][2][3] These models recapitulate key aspects of tumors in vivo, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and the development of drug resistance, making them superior platforms for preclinical drug screening.[3][4]

Mechanism of Action of this compound in 3D Spheroids

In 3D cell culture models, this compound is expected to exert its anti-cancer effects through the following mechanisms:

  • Inhibition of Tubulin Polymerization: this compound binds to β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton is critical for cell division, migration, and intracellular transport.

  • G2/M Phase Cell Cycle Arrest: The interference with microtubule dynamics during mitosis leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.

  • Potential Modulation of the PI3K/Akt/mTOR Signaling Pathway: Emerging evidence suggests that some tubulin inhibitors can modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival. While direct evidence for this compound is pending, this pathway represents a key area for investigation in 3D models.

Data Presentation: Quantitative Analysis of this compound Efficacy

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. Below are templates for presenting data on spheroid growth inhibition, cell viability, and invasion.

Table 1: Effect of this compound on Spheroid Growth

Treatment GroupConcentration (nM)Mean Spheroid Diameter (µm) ± SD (Day 3)Mean Spheroid Diameter (µm) ± SD (Day 7)% Growth Inhibition (Day 7)
Vehicle Control00
This compound10
This compound50
This compound100
Positive ControlVaries

Table 2: Cell Viability in this compound-Treated Spheroids (72h)

Treatment GroupConcentration (nM)ATP Luminescence (RLU) ± SD% Viability
Vehicle Control0100
This compound10
This compound50
This compound100
Positive ControlVaries

Table 3: Inhibition of Spheroid Invasion by this compound

Treatment GroupConcentration (nM)Mean Invasion Area (µm²) ± SD (48h)% Invasion Inhibition
Vehicle Control00
This compound10
This compound50
This compound100
Positive ControlVaries

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the efficacy of this compound in 3D cell culture models.

Protocol 1: Generation of Cancer Cell Spheroids

This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., HT-29, COLO 205)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in a T-75 flask to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cells in a 15 mL conical tube.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Prepare a cell suspension at a concentration of 2.5 x 10⁴ cells/mL.

  • Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a 5% CO₂ incubator. Spheroids will typically form within 24-72 hours.

Protocol 2: Spheroid Growth Inhibition Assay

This assay measures the effect of this compound on the growth of pre-formed spheroids.

Materials:

  • Pre-formed cancer cell spheroids (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Brightfield microscope with a calibrated eyepiece or imaging software

Procedure:

  • After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Carefully remove 100 µL of medium from each well and replace it with 100 µL of the this compound dilutions or vehicle control.

  • Capture brightfield images of the spheroids at Day 0 (immediately after treatment) and at subsequent time points (e.g., Day 3, Day 7).

  • Measure the diameter of the spheroids using imaging software (e.g., ImageJ). Calculate the spheroid volume using the formula: V = (4/3)π(d/2)³.

  • Calculate the percentage of growth inhibition relative to the vehicle control.

Protocol 3: Cell Viability Assay (ATP Assay)

This protocol assesses the viability of cells within the spheroids after treatment with this compound using a luminescence-based ATP assay.

Materials:

  • This compound-treated spheroids (from Protocol 2)

  • 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • After the desired treatment period (e.g., 72 hours), allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the ATP assay reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 4: Spheroid Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cell spheroids embedded in an extracellular matrix.

Materials:

  • Pre-formed cancer cell spheroids

  • Basement membrane matrix (e.g., Matrigel®)

  • Cold, serum-free cell culture medium

  • This compound

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw the basement membrane matrix on ice.

  • Dilute the matrix with cold, serum-free medium to the desired concentration (e.g., 50%).

  • Carefully transfer individual spheroids into a new 96-well flat-bottom plate.

  • Gently add 50 µL of the matrix-medium mixture to each well containing a spheroid.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Add 100 µL of complete medium containing different concentrations of this compound or vehicle control to each well.

  • Capture images of the spheroids at time 0 and at regular intervals (e.g., 24, 48 hours).

  • Measure the area of cell invasion extending from the central spheroid body using imaging software.

  • Calculate the percentage of invasion inhibition relative to the vehicle control.[1]

Protocol 5: Western Blot Analysis of Signaling Pathways

This protocol details the analysis of protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR and apoptosis pathways in this compound-treated spheroids.

Materials:

  • This compound-treated spheroids

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer system

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Collect spheroids from each treatment group and wash them with cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.

Protocol 6: Immunofluorescence Staining of Spheroids

This protocol allows for the visualization of protein localization and expression within the 3D structure of the spheroids.

Materials:

  • This compound-treated spheroids

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin, anti-cleaved caspase-3)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Confocal microscope

Procedure:

  • Fix the spheroids in 4% PFA for 1 hour at room temperature.

  • Wash the spheroids three times with PBS.

  • Permeabilize the spheroids with permeabilization buffer for 20 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate the spheroids with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibodies and DAPI for 2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the spheroids and image them using a confocal microscope.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound in 3D cell culture models.

MPT0B002_Mechanism_of_Action This compound This compound Tubulin β-Tubulin This compound->Tubulin binds Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3

This compound Mechanism of Action

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Spheroid_Assay_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Culture spheroid_formation Spheroid Formation (Ultra-low attachment plate) start->spheroid_formation treatment Treatment with this compound spheroid_formation->treatment growth_assay Growth Inhibition Assay (Microscopy) treatment->growth_assay viability_assay Cell Viability Assay (ATP Assay) treatment->viability_assay invasion_assay Invasion Assay (Matrigel) treatment->invasion_assay data_analysis Data Analysis and Quantitative Comparison growth_assay->data_analysis viability_assay->data_analysis invasion_assay->data_analysis end End: Determine IC50 and Mechanism data_analysis->end Apoptosis_Pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events This compound This compound Treatment Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (pro-apoptotic) This compound->Bax upregulates Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2->Mito_Perm Bax->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for MPT0B002 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B002 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1] This activity leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1] Studies have shown that this compound is particularly effective against colorectal cancer cell lines and also shows activity against glioblastoma, breast, and lung cancer cells.[1] These characteristics make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering and characterizing new anti-cancer therapeutics.

These application notes provide detailed protocols for key assays used to evaluate the efficacy and mechanism of action of this compound in a high-throughput screening context.

Data Presentation: this compound Activity

Table 1: Relative Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeRelative EfficacyReference
COLO205Colorectal CancerHigh[1]
HT29Colorectal CancerHigh[1]
U87MGGlioblastomaModerate[1]
GBM8401GlioblastomaModerate[1]
MCF-7Breast CancerModerate[1]
MDA-MB-231Breast CancerModerate[1]
A549Lung CancerModerate[1]

Table 2: Mechanistic Concentrations of this compound

AssayCell LineConcentrationObserved Effect
Tubulin Polymerization InhibitionK562100 nMInhibition of tubulin polymerization
Tubulin Polymerization InhibitionBaF3/p210100 nMInhibition of tubulin polymerization
Tubulin Polymerization InhibitionBaF3/T315I100 nMInhibition of tubulin polymerization

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by targeting the microtubule cytoskeleton. By inhibiting tubulin polymerization, it triggers a cascade of events leading to programmed cell death.

MPT0B002_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest leads to CyclinB1 Increased Cyclin B1 G2M_Arrest->CyclinB1 associated with Apoptosis Intrinsic Apoptotic Pathway G2M_Arrest->Apoptosis induces Casp9 Caspase-9 Activation Apoptosis->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP Cleaved PARP Casp3->PARP CellDeath Apoptotic Cell Death PARP->CellDeath

This compound mechanism of action leading to apoptosis.

Experimental Protocols

The following are detailed protocols for assays central to characterizing tubulin inhibitors like this compound in a high-throughput screening setting.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay biochemically assesses the direct effect of this compound on the polymerization of purified tubulin by measuring changes in light scattering.

Materials:

  • Lyophilized, purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound and control compounds (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer)

  • 96-well, clear, flat-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol Workflow:

Tubulin_Workflow cluster_prep Preparation (On Ice) cluster_assay Assay Execution cluster_read Data Acquisition Reagents 1. Thaw Reagents (Tubulin, GTP, Buffer) Dilutions 2. Prepare Compound Dilutions (this compound, Controls) Mix 3. Prepare Tubulin Polymerization Mix (Buffer, GTP, Glycerol, Tubulin) Plate_Mix 5. Add 90 µL cold Tubulin Mix to initiate reaction Mix->Plate_Mix Plate_Cmpd 4. Add 10 µL Compound Dilutions to pre-warmed 37°C plate Plate_Cmpd->Plate_Mix Reader 6. Read Absorbance at 340 nm (37°C, every 60s for 60-90 min) Plate_Mix->Reader

Workflow for the in vitro tubulin polymerization assay.

Detailed Method:

  • Preparation (on ice):

    • Thaw all reagents (tubulin, GTP, buffer) on ice. Keep tubulin on ice at all times.

    • Prepare a 10x working stock of this compound and control compounds in General Tubulin Buffer. Perform serial dilutions to test a range of concentrations.

    • Prepare the tubulin polymerization mix. For a final concentration of 2 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep this mix on ice.

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C.

    • Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the appropriate wells.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance (OD) at 340 nm every 60 seconds for 60 to 90 minutes.

  • Data Analysis:

    • Plot OD340nm versus time.

    • Determine the rate of polymerization and the maximum polymer mass for each concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.

Cell Viability / Cytotoxicity Assay (MTT-Based)

This cell-based assay measures the metabolic activity of cells as an indicator of viability after treatment with this compound. It is a robust method for determining dose-dependent cytotoxic effects in a high-throughput format.

Materials:

  • Selected cancer cell lines (e.g., COLO205, HT29)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Detailed Method:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the this compound dilutions. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot percent viability versus this compound concentration and fit to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound, identifying its effect on cell cycle progression.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Detailed Method:

  • Cell Seeding and Treatment:

    • Seed approximately 1 x 10⁶ cells in appropriate culture dishes or flasks and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest cells by trypsinization. Collect all cells, including any floating cells from the medium, to ensure apoptotic cells are included.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 2 hours or store them at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis:

    • Use appropriate software to generate a histogram of cell count versus DNA content.

    • Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in this compound-treated samples to the vehicle control.

References

Troubleshooting & Optimization

Technical Support Center: Solubility of Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the solubility of research compounds, such as MPT0B002, in DMSO and cell culture media. As specific solubility data for this compound is not publicly available, this document offers general guidance and best practices for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving a new research compound?

A1: For many non-polar, water-insoluble research compounds, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended starting solvent due to its broad solvency power.[1][2] It is considered a "universal solvent" for many organic and inorganic compounds.[2] Prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous culture medium.

Q2: How can I determine the solubility of my compound in DMSO?

A2: A practical approach is to perform a serial dilution test. Start with a small, accurately weighed amount of your compound and add incremental amounts of DMSO, vortexing or sonicating between additions, until the compound is fully dissolved. This will give you an approximate solubility limit.

Q3: My compound dissolves in DMSO, but precipitates when added to my cell culture medium. What should I do?

A3: This is a common issue arising from the poor aqueous solubility of the compound. Here are several troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of your compound in the culture medium.

  • Optimize DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (typically below 0.5%, and ideally below 0.1%) to minimize solvent-induced cell toxicity.[3]

  • Use a gentle mixing technique: When diluting the DMSO stock into the medium, add it dropwise while gently swirling the medium to promote rapid and even dispersion.[3]

  • Pre-warm the media: Always use culture medium that has been pre-warmed to 37°C before adding the compound stock solution.[3]

  • Consider serum concentration: The protein content in the serum can sometimes help to stabilize the compound in solution.[3] Experimenting with different serum concentrations might be beneficial.

  • Explore alternative solvents or formulation strategies: If precipitation persists, you may need to investigate other solvents or formulation techniques, such as using cyclodextrins or other solubilizing agents.

Q4: What are the best practices for storing DMSO stock solutions?

A4: If you cannot prepare fresh solutions for each experiment, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][3] Protect light-sensitive compounds from light.[1] Before use, thaw the aliquot and ensure the compound is fully redissolved, as some compounds may precipitate out of solution upon freezing.[1]

Data and Protocols

Table 1: Properties of Dimethyl Sulfoxide (DMSO) as a Solvent
PropertyValueReference
Appearance Colorless, odorless, hygroscopic liquid[2][4]
Molecular Formula C₂H₆OS[2]
Molecular Weight 78.13 g/mol [2]
Boiling Point 189°C (372°F)[5]
Melting/Freezing Point 18.5°C (65.4°F)[5]
Density ~1.1 g/cm³[2]
Solubility in Water Miscible[4]
pKa 35.1[5]
Table 2: General Protocol for Preparing a Compound Stock Solution and Diluting in Culture Media
StepActionDetailed Instructions
1 Prepare High-Concentration Stock Weigh out the desired amount of your compound (e.g., this compound) and dissolve it in a minimal amount of high-purity, sterile-filtered DMSO to create a concentrated stock solution (e.g., 10 mM, 20 mM, or higher). Use sonication or gentle warming if necessary to aid dissolution.
2 Sterile Filtration If required for your application, filter the DMSO stock solution through a 0.22 µm syringe filter compatible with organic solvents.
3 Storage of Stock Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
4 Prepare Working Solution On the day of the experiment, thaw an aliquot of the stock solution and bring it to room temperature. Ensure the compound is fully dissolved.
5 Dilution into Culture Media Pre-warm your cell culture medium to 37°C. Perform a serial dilution of your stock solution into the pre-warmed medium to achieve your desired final concentrations. Add the stock solution dropwise while gently swirling the medium.
6 Final DMSO Concentration Check Calculate the final percentage of DMSO in your culture medium for each concentration of your compound. Ensure it remains below the toxicity threshold for your specific cell line (typically <0.5%).
7 Observation After dilution, visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting guide.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Add to dilute Dilute Stock in Media dissolve->dilute Add dropwise prewarm Pre-warm Media (37°C) prewarm->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing a compound for cell culture experiments.

Troubleshooting Guide

Issue: My compound is not dissolving in DMSO even at low concentrations.

  • Possible Cause: The compound may have very low solubility in DMSO or may be ionic in nature.

  • Solution:

    • Try gentle warming (e.g., 37°C) or sonication to aid dissolution.

    • If the compound is a salt, consider using sterile water or a buffer like PBS as the initial solvent.

    • For highly lipophilic compounds, other organic solvents like ethanol (B145695) may be tried, but be mindful of their higher volatility and potential for cell toxicity.[6]

Issue: I am seeing inconsistent results between experiments.

  • Possible Cause: This could be due to compound precipitation in the culture medium, degradation of the compound over time, or issues with the stock solution.

  • Solution:

    • Always prepare fresh dilutions in culture media for each experiment from a frozen stock.

    • Visually confirm the absence of precipitation in the media before adding it to the cells.

    • If the compound is suspected to be unstable in aqueous solution, minimize the time between preparing the dilution and treating the cells.[3]

    • Ensure your stock solution is homogenous before making dilutions, especially after thawing.

Issue: My cells are showing signs of toxicity even at low concentrations of my compound.

  • Possible Cause: The observed toxicity could be due to the compound itself or the solvent (DMSO).

  • Solution:

    • Run a vehicle control experiment where you treat cells with the same final concentration of DMSO used in your highest compound concentration. This will help you differentiate between compound-specific toxicity and solvent-induced toxicity.

    • If DMSO toxicity is observed, strive to lower the final DMSO concentration in your experiments to below 0.1%.[3] This may require preparing a more concentrated initial stock solution.

References

Technical Support Center: Preparation of MPT-Series Compound Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound MPT0B002 is not publicly available. The following guide has been developed using data for the closely related compound, MPT0B014 , as a representative example. Researchers should use this information as a starting point and optimize based on their own experimental observations for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving MPT-series compounds like MPT0B014?

Based on available data for MPT0B014, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. MPT0B014 is highly soluble in DMSO, reaching concentrations of 46 mg/mL to 100 mg/mL. It has very poor solubility in water (< 0.1 mg/mL). Some solubility has also been reported in ethanol (B145695) (>10 mM).

Q2: How should I accurately calculate the amount of compound needed for my stock solution?

To prepare a stock solution of a specific molarity, you will need the molecular weight (MW) of the compound and the desired concentration and volume. The formula is:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

For MPT0B014, the molecular weight is 339.36 g/mol .

Q3: What is the recommended storage condition for MPT0B014 stock solutions?

Unused stock solutions of MPT0B014 should be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

MPT0B014 Data Summary

The following table summarizes key quantitative data for MPT0B014, which can be used as a reference for handling similar compounds.

ParameterValueSource
CAS Number 1215208-59-5
Molecular Weight 339.36 g/mol
Solubility in DMSO ≥ 46 mg/mL
100 mg/mL (294.72 mM)
>10 mM
Solubility in Ethanol >10 mM
Solubility in Water < 0.1 mg/mL
Recommended Storage -20°C (for stock solutions)

Experimental Protocol: Preparing a 10 mM MPT0B014 Stock Solution in DMSO

This protocol details the steps to prepare 1 mL of a 10 mM stock solution of MPT0B014.

Materials:

  • MPT0B014 powder (MW: 339.36 g/mol )

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tube (e.g., 1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculation:

    • Calculate the mass of MPT0B014 required:

      • Mass = 10 mmol/L * 0.001 L * 339.36 g/mol = 0.0033936 g = 3.39 mg

  • Weighing:

    • Carefully weigh out approximately 3.39 mg of MPT0B014 powder and place it into a pre-labeled microcentrifuge tube. Record the exact weight.

  • Solubilization:

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube. For example, if you weighed exactly 3.39 mg, add 1.0 mL of DMSO.

    • Note: If your actual weight is different, adjust the DMSO volume accordingly to maintain the 10 mM concentration (Volume in mL = [Actual Mass in mg / 339.36] * 100).

  • Dissolving:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound is difficult to dissolve, brief sonication may be required to facilitate the process.

  • Storage:

    • For long-term storage, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C in a dark, frost-free freezer.

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_storage Storage Phase calc 1. Calculate Required Mass (Molarity x Volume x MW) weigh 2. Weigh Compound (Use calibrated balance) calc->weigh add_solvent 3. Add Solvent (e.g., DMSO) weigh->add_solvent vortex 4. Vortex Thoroughly add_solvent->vortex inspect 5. Visually Inspect (Ensure no particulates) vortex->inspect dissolved Completely Dissolved? inspect->dissolved sonicate Sonicate Briefly dissolved->sonicate No aliquot 6. Aliquot Solution (Single-use volumes) dissolved->aliquot Yes sonicate->vortex store 7. Store at -20°C aliquot->store

Caption: Workflow for preparing MPT-series compound stock solutions.

Troubleshooting Guide

Q: The compound is not fully dissolving in DMSO. What should I do?

  • A1: Increase mixing time. Continue to vortex the solution for a few more minutes.

  • A2: Use sonication. Place the tube in a sonicator bath for 5-10 minute intervals. This often helps break up small particles and enhances dissolution.

  • A3: Gentle warming. You can warm the solution briefly to 37°C. However, be cautious as prolonged heating may degrade the compound. Check for compound stability information if available.

  • A4: Re-evaluate concentration. It is possible you are trying to make a solution that is above the solubility limit. Double-check your calculations and the known solubility data.

Q: My stock solution appears cloudy or has precipitates after freezing and thawing. Why?

  • A1: Poor initial solubility. The compound may not have been fully dissolved before freezing. Ensure complete dissolution during preparation.

  • A2: Freeze-thaw instability. Repeated freeze-thaw cycles can cause some compounds to precipitate out of solution. This is why preparing single-use aliquots is critical.

  • A3: Water absorption. DMSO is hygroscopic (absorbs water from the air). If water is introduced, it can significantly lower the solubility of hydrophobic compounds like MPT0B014, causing precipitation. Always use anhydrous grade DMSO and minimize the time the stock bottle and your solution are open to the air.

Q: Can I use a solvent other than DMSO?

  • A: While some solubility for MPT0B014 is reported in ethanol, DMSO is the most highly recommended solvent due to its broad and high solubility range for this compound. If your experimental system is intolerant to DMSO, you may need to test the solubility in other organic solvents like ethanol or DMF. However, you will need to empirically determine the solubility limit and stability in these alternative solvents. Always run a small-scale test first.

MPT0B002 stability and degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPT0B002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound and to offer troubleshooting support for common experimental challenges.

Section 1: this compound Stability and Degradation

Q1: What is this compound and what are its key chemical features?

This compound is a novel small molecule tubulin inhibitor with the chemical name (1-methyl-1H-indol-5-yl)-(3,4,5-trimethoxy-phenyl)-methanone[1]. Its structure features a substituted indole (B1671886) ring linked to a trimethoxyphenyl group via a ketone. These functional groups are crucial for its biological activity but also influence its stability.

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity and activity of this compound, proper storage is essential. The following storage conditions are recommended based on general guidelines for similar small molecules:

FormStorage TemperatureRecommended DurationNotes
Solid (Powder)-20°CUp to 3 yearsStore desiccated and protected from light.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous DMSO.
Stock Solution (in DMSO)-20°CUp to 1 monthSuitable for short-term storage. Avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound in experimental settings?

While specific degradation studies on this compound are not extensively published, its chemical structure suggests potential areas of instability under typical experimental conditions:

  • Hydrolysis: The ketone linker could be susceptible to nucleophilic attack, although it is generally stable.

  • Oxidation: The indole ring is electron-rich and can be prone to oxidation, which could affect its binding to tubulin.

  • Demethylation: The trimethoxyphenyl group's methoxy (B1213986) ethers could undergo enzymatic or chemical demethylation, particularly in cell-based assays with metabolic activity.

  • Photosensitivity: Indole-containing compounds can be sensitive to light, which may lead to degradation. It is advisable to protect solutions from direct light.

Q4: How can I assess the stability of this compound in my specific experimental setup?

It is highly recommended to determine the stability of this compound in your specific buffers and cell culture media. A general protocol for assessing stability is provided below.

Experimental Protocol: Assessing this compound Stability in Solution

Objective: To determine the chemical stability of this compound in a specific aqueous solution (e.g., cell culture medium) over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer or cell culture medium (e.g., DMEM with 10% FBS)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Dilute the this compound stock solution in the pre-warmed (37°C) experimental buffer or medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).

  • Time-Course Incubation: Incubate the working solution at 37°C (and/or other relevant temperatures).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution.

  • Quench Degradation: Immediately mix the aliquot with an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins and halt any degradation.

  • Sample Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining parent this compound.

  • Data Analysis: Plot the percentage of this compound remaining against time to determine the stability profile.

Section 2: Troubleshooting Experimental Assays

This section provides troubleshooting guidance for common assays involving this compound.

A. Tubulin Polymerization Assays

Q5: I am not observing any tubulin polymerization in my control wells. What could be the issue?

A lack of polymerization in the control suggests a fundamental problem with the assay components or setup.

Possible CauseSolution
Inactive Tubulin Use a fresh aliquot of high-quality, polymerization-competent tubulin. Avoid repeated freeze-thaw cycles. Store tubulin at -80°C.
Degraded GTP Prepare fresh GTP solutions for each experiment. Store GTP stock solutions in small aliquots at -80°C.
Incorrect Buffer Ensure the polymerization buffer (e.g., G-PEM) is at the correct pH (typically 6.9) and contains the necessary components like MgCl2 and EGTA.
Suboptimal Temperature The assay is temperature-sensitive. Ensure the plate reader is pre-warmed to and maintained at 37°C. Transferring the reaction mix to a cold plate can inhibit polymerization.

Q6: My tubulin polymerization results are inconsistent between replicates. What can I do to improve reproducibility?

Variability between replicates often points to inconsistencies in assay setup.

Possible CauseSolution
Pipetting Inaccuracy Use a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure thorough mixing of reagents before dispensing.
Presence of Bubbles Be careful not to introduce air bubbles into the wells, as they can interfere with absorbance readings.
Temperature Gradients Ensure the entire plate is at a uniform 37°C. Pre-warm the plate in the reader before adding the final reagents.
Tubulin Aggregates Before use, centrifuge thawed tubulin at high speed (e.g., >90,000 x g) for 10 minutes at 4°C to remove any small aggregates that can act as seeds and alter polymerization kinetics.

Q7: this compound is not showing the expected inhibitory effect in my tubulin polymerization assay. Why might this be?

Possible CauseSolution
This compound Degradation Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Confirm the stability of this compound in your assay buffer.
Incorrect Concentration Verify the concentration of your this compound stock solution. Perform a dose-response curve to ensure you are using an effective concentration range.
High Tubulin Concentration An excessively high concentration of tubulin may overwhelm the inhibitory effect of the compound. Optimize the tubulin concentration in your assay.
Precipitation of this compound This compound may have limited solubility in aqueous buffers. Visually inspect for any precipitate after dilution. The final DMSO concentration should be sufficient to maintain solubility but not inhibit polymerization.
B. Cell-Based Assays

Q8: I am observing lower than expected potency of this compound in my cell viability/cytotoxicity assay.

Possible CauseSolution
Compound Instability in Media This compound may degrade in cell culture media over the course of a long incubation period. Assess its stability in your specific media at 37°C. For long-term experiments, consider replenishing the media with fresh compound.
Binding to Serum Proteins Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Test the activity of this compound in media with varying serum concentrations.
Cell Line Resistance The chosen cell line may have resistance mechanisms, such as overexpression of drug efflux pumps (e.g., P-glycoprotein).
Insufficient Incubation Time The effects of tubulin inhibitors on cell viability may take time to manifest. Ensure your incubation time is sufficient for the compound to induce G2/M arrest and subsequent apoptosis. A time-course experiment is recommended.

Q9: My results from flow cytometry analysis for cell cycle arrest are not clear.

Possible CauseSolution
Suboptimal Compound Concentration Use a concentration of this compound that is known to induce cell cycle arrest without causing widespread, immediate cell death, which can interfere with the analysis. A dose-response is recommended.
Incorrect Timing of Analysis The peak of G2/M arrest will occur at a specific time point after treatment. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for analysis.
Poor Cell Handling and Staining Ensure proper cell fixation and permeabilization techniques. Use a sufficient concentration of a DNA intercalating dye (e.g., propidium (B1200493) iodide) and treat with RNase to ensure only DNA is stained.

Section 3: Signaling Pathways and Workflows

This compound Mechanism of Action

This compound functions as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic pathway of apoptosis.

MPT0B002_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits Microtubules Microtubule Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Intrinsic Apoptosis G2M_Arrest->Apoptosis Triggers Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP CellDeath Apoptotic Cell Death PARP->CellDeath Troubleshooting_Workflow Start Inconsistent Results Observed CheckPipetting Review Pipetting Technique - Use multichannel pipette - Ensure proper mixing Start->CheckPipetting CheckBubbles Inspect Wells for Bubbles CheckPipetting->CheckBubbles If still inconsistent Resolved Problem Resolved CheckPipetting->Resolved If consistent CheckTemp Verify Temperature Control - Pre-warm plate - Ensure uniform 37°C CheckBubbles->CheckTemp If still inconsistent CheckBubbles->Resolved If consistent CheckTubulin Assess Tubulin Quality - Use fresh aliquot - Centrifuge to remove aggregates CheckTemp->CheckTubulin If still inconsistent CheckTemp->Resolved If consistent CheckReagents Verify Reagent Integrity - Fresh GTP - Correct buffer composition CheckTubulin->CheckReagents If still inconsistent CheckTubulin->Resolved If consistent CheckReagents->Resolved If consistent

References

Troubleshooting MPT0B002 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with MPT0B002. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel microtubule inhibitor.[1] Its primary mechanism of action is the disruption of tubulin polymerization, which leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis through the intrinsic pathway.[2]

Q2: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated significant growth inhibitory effects in human colorectal cancer (CRC) cell lines, specifically COLO205 and HT29 cells.[2] It has been shown to be more effective in these CRC cell lines compared to glioblastoma, breast, and lung cancer cell lines.[2]

Q3: What are the known downstream effects of this compound treatment?

Treatment of cancer cells with this compound leads to a cascade of downstream events, including:

  • Disruption of microtubule dynamics: this compound inhibits tubulin polymerization, leading to an increase in the soluble form of tubulin.[1]

  • Cell cycle arrest: The disruption of microtubule function leads to an arrest of the cell cycle at the G2/M phase.[2] This is often accompanied by an increase in the level of cyclin B1.[2]

  • Induction of apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by a reduction in caspase-9 levels and an increase in cleaved caspase-3 and cleaved PARP.[2]

Troubleshooting Guide for Experimental Variability

High variability in experimental results is a common challenge in cell-based assays.[1] This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent cell viability results (e.g., variable IC50 values) Cellular Factors: - Cell line instability or misidentification. - High passage number leading to phenotypic drift. - Inconsistent cell seeding density. Compound-Related Factors: - Poor solubility of this compound in culture medium. - Degradation of this compound in culture medium. Technical Factors: - Pipetting errors. - Edge effects in multi-well plates.Cellular Factors: - Regularly authenticate cell lines using short tandem repeat (STR) profiling. - Use cells within a consistent and low passage number range. - Ensure a uniform single-cell suspension before seeding and use a consistent seeding density. Compound-Related Factors: - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it fresh for each experiment. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). - Minimize the time the compound is in the culture medium before and during the assay. Technical Factors: - Calibrate pipettes regularly and use proper pipetting techniques. - To avoid edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
High background or no signal in apoptosis assays (e.g., Annexin V/PI staining) Timing of Assay: - Apoptosis is a dynamic process; the timing of the assay is critical. Cell Density: - Cell density can influence the apoptotic response.- Perform a time-course experiment to determine the optimal incubation time with this compound for apoptosis induction in your specific cell line. - Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
Variable results in cell cycle analysis Cell Synchronization: - Asynchronous cell populations can lead to variability. Fixation and Staining: - Improper fixation or staining can affect the quality of the results.- While not always necessary, for certain mechanistic studies, consider synchronizing the cells before treatment. - Follow a consistent and validated protocol for cell fixation (e.g., with cold ethanol) and DNA staining (e.g., with propidium (B1200493) iodide and RNase A).
Inconsistent tubulin polymerization inhibition Reagent Quality: - The quality of purified tubulin is critical for in vitro polymerization assays. Assay Conditions: - Temperature and buffer composition can significantly impact polymerization.- Use high-quality, polymerization-competent tubulin. - Maintain a consistent temperature (typically 37°C) and use a standardized polymerization buffer.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Inhibition of Tubulin Polymerization by this compound

Cell LineThis compound ConcentrationEffect on Tubulin PolymerizationReference
K562100 nMSignificant increase in the percentage of soluble (S) tubulin relative to polymerized (P) tubulin.[1]

Table 2: Cell Viability (IC50) Data for this compound

Cell LineIC50 ValueIncubation TimeReference
COLO205Data not availableNot specified[2]
HT29Data not availableNot specified[2]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound Concentration% of Cells in G2/M PhaseReference
COLO205Not specifiedIncreased[2]
HT29Not specifiedIncreased[2]

Table 4: Induction of Apoptosis by this compound

Cell LineThis compound ConcentrationApoptosis InductionReference
COLO205Not specifiedIncreased[2]
HT29Not specifiedIncreased[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired incubation period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound for the determined optimal time for apoptosis induction.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vitro Tubulin Polymerization Assay
  • Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and this compound at various concentrations.

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate reader.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time, which reflects the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves and determine the effect of this compound on the rate and extent of polymerization.

Visualizations

The following diagrams illustrate the key signaling pathways and workflows discussed.

MPT0B002_Mechanism_of_Action cluster_drug This compound cluster_cellular_processes Cellular Processes This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Intrinsic Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: this compound mechanism of action.

Troubleshooting_Workflow Start Experimental Variability Observed Check_Cellular Review Cellular Factors (Cell line, passage, density) Start->Check_Cellular Check_Compound Review Compound Factors (Solubility, stability) Start->Check_Compound Check_Technical Review Technical Factors (Pipetting, edge effects) Start->Check_Technical Optimize Implement Recommended Solutions Check_Cellular->Optimize Check_Compound->Optimize Check_Technical->Optimize Re_evaluate Re-evaluate Experiment Optimize->Re_evaluate Re_evaluate->Start Issue Persists Resolved Variability Reduced Re_evaluate->Resolved G2M_Apoptosis_Pathway This compound This compound Tubulin_Inhibition Tubulin Polymerization Inhibition This compound->Tubulin_Inhibition Microtubule_Disruption Microtubule Disruption Tubulin_Inhibition->Microtubule_Disruption G2M_Arrest G2/M Arrest (Cyclin B1 ↑) Microtubule_Disruption->G2M_Arrest Intrinsic_Apoptosis Intrinsic Apoptosis Pathway Activation G2M_Arrest->Intrinsic_Apoptosis Caspase9 Caspase-9 Activation ↓ Intrinsic_Apoptosis->Caspase9 Caspase3_PARP Cleaved Caspase-3 ↑ Cleaved PARP ↑ Caspase9->Caspase3_PARP Cell_Death Apoptotic Cell Death Caspase3_PARP->Cell_Death

References

MPT0B002 Off-Target Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of MPT0B002. As specific off-target data for this compound is not extensively available in the public domain, the information and protocols provided are based on the known mechanism of this compound as a tubulin inhibitor and established methodologies for characterizing off-target effects of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel small molecule inhibitor that targets tubulin. It disrupts microtubule dynamics by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.

Q2: Why is it important to investigate the off-target effects of this compound?

A2: While this compound is designed to target tubulin, it is possible for small molecules to bind to other proteins, known as off-targets. These unintended interactions can lead to unexpected biological effects, including toxicity, or even contribute to the compound's therapeutic efficacy. A thorough investigation of off-target effects is critical for a comprehensive understanding of the pharmacological profile of this compound and for predicting potential clinical side effects.

Q3: What are some potential off-target effects for a tubulin inhibitor like this compound?

A3: Tubulin inhibitors can have off-target effects on other proteins, including kinases and other ATP-binding proteins, due to structural similarities in binding pockets. Potential off-target effects could manifest as cardiotoxicity, neurotoxicity, or myelosuppression. It is essential to experimentally determine the specific off-target profile of this compound.

Q4: What experimental approaches can be used to identify potential off-target effects of this compound?

A4: A multi-pronged approach is recommended. This can include:

  • In vitro kinase profiling: Screening this compound against a large panel of purified kinases to identify any inhibitory activity.

  • Proteome-wide profiling: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that are stabilized by this compound binding in a cellular context.

  • Phenotypic screening: Using high-content imaging or other cell-based assays to observe unexpected cellular phenotypes upon treatment with this compound.

Troubleshooting Guides

This section provides guidance on common issues that may arise during the investigation of this compound's off-target effects.

Issue Possible Cause Suggested Troubleshooting Steps
Unexpected cytotoxicity in non-proliferating cells Off-target toxicity independent of cell cycle arrest.1. Perform a kinome scan to identify potential off-target kinases. 2. Use CETSA to identify non-tubulin protein targets. 3. Investigate mitochondrial toxicity (e.g., using a Seahorse assay).
Inconsistent IC50 values across different cell lines 1. Differential expression of tubulin isotypes. 2. Varying expression of off-target proteins. 3. Differences in drug efflux pump activity.1. Quantify the expression of β-tubulin isotypes in your cell lines via western blot. 2. If an off-target is identified, assess its expression level in the different cell lines. 3. Measure the activity of drug efflux pumps like P-glycoprotein.
Observed phenotype does not correlate with G2/M arrest The phenotype may be driven by an off-target effect.1. Perform a detailed cell cycle analysis at multiple time points and concentrations. 2. Use a rescue experiment by overexpressing the intended target (tubulin) to see if the phenotype is reversed. 3. Systematically investigate other cellular pathways using pathway-specific reporters or inhibitors.

Data Presentation

The following table provides a hypothetical summary of a kinase off-target profiling experiment for this compound.

Kinase Target This compound Concentration (1 µM) % InhibitionThis compound Concentration (10 µM) % InhibitionPotential Implication
CDK2/cyclin A 5%15%Minimal effect on a key cell cycle kinase.
VEGFR2 8%25%Weak inhibition at high concentrations.
Aurora A 65%92%Significant off-target activity. May contribute to mitotic defects.
SRC 12%35%Moderate inhibition at high concentrations.
ABL1 3%10%Negligible effect.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Materials:

  • This compound

  • Panel of purified human kinases

  • Kinase-specific substrates

  • ATP (radiolabeled [γ-³³P]ATP or for use in luminescence-based assays)

  • Kinase reaction buffer

  • 96- or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.01 to 100 µM).

  • Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time to allow for substrate phosphorylation.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate (B84403) on a filter and measuring with a scintillation counter. For luminescence-based assays (e.g., ADP-Glo), measure the light output which correlates with ADP production.

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound at each concentration relative to the vehicle control. Determine the IC50 value for any kinases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify intracellular protein targets of this compound by assessing ligand-induced thermal stabilization.

Materials:

  • Cell line of interest

  • This compound

  • Cell culture medium and reagents

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents and equipment

  • Antibody against a known target (e.g., β-tubulin) as a positive control

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound or vehicle control (DMSO) at the desired concentration and incubate for a specified time to allow for compound entry and binding.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze the samples by Western blot using an antibody against the protein of interest.

  • Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.

Mandatory Visualizations

MPT0B002_Signaling_Pathway cluster_cellular_process Cellular Processes This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Primary signaling pathway of this compound.

Off_Target_Workflow Start Start: Investigate this compound Off-Targets In_Vitro In Vitro Screening (e.g., Kinase Panel) Start->In_Vitro Cell_Based Cell-Based Screening (e.g., CETSA, Phenotypic) Start->Cell_Based Identify_Hits Identify Potential Off-Target 'Hits' In_Vitro->Identify_Hits Cell_Based->Identify_Hits Validate_Hits Validate Hits (e.g., Dose-Response, Mutagenesis) Identify_Hits->Validate_Hits Hits Found Conclusion Characterize Off-Target Effects Identify_Hits->Conclusion No Hits Functional_Assay Functional Assays for Validated Targets Validate_Hits->Functional_Assay Functional_Assay->Conclusion

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic Start Unexpected Experimental Result Check_On_Target Is the on-target (tubulin) effect as expected? Start->Check_On_Target On_Target_Yes Yes Check_On_Target->On_Target_Yes Yes On_Target_No No Check_On_Target->On_Target_No No Hypothesize_Off_Target Hypothesize Off-Target Effect On_Target_Yes->Hypothesize_Off_Target Troubleshoot_Assay Troubleshoot Primary Assay (e.g., Reagents, Protocol) On_Target_No->Troubleshoot_Assay Screening Perform Broad Off-Target Screening (Kinome, Proteome) Hypothesize_Off_Target->Screening Troubleshoot_Assay->Start Re-evaluate Validate_Off_Target Validate and Characterize Potential Off-Targets Screening->Validate_Off_Target End Refined Understanding of MoA Validate_Off_Target->End

Caption: Troubleshooting logic for unexpected results.

Technical Support Center: MPT0B002 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying mechanisms of resistance to MPT0B002, a novel tubulin inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at investigating resistance to this compound.

Issue 1: Decreased Sensitivity to this compound in Cell Viability Assays

Problem: Previously sensitive cancer cell lines show a reduced response to this compound treatment, indicated by an increase in the half-maximal inhibitory concentration (IC50).

Potential Cause Recommended Action
Development of Drug Resistance 1. Confirm Resistance: Perform a dose-response curve with a wide range of this compound concentrations to accurately determine the new IC50 value. Compare this to the IC50 of the parental, sensitive cell line. A significant fold-increase (e.g., >5-fold) is indicative of resistance. 2. Generate Resistant Cell Line: If not already established, create a stable this compound-resistant cell line by continuous exposure to escalating doses of the drug.[1][2] 3. Investigate Mechanisms: Proceed to investigate the potential mechanisms of resistance outlined in the FAQs below, such as altered drug efflux, target modification, or changes in cell cycle regulation.
Experimental Variability 1. Cell Line Authenticity: Verify the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification. 2. Reagent Quality: Ensure the this compound stock solution is not degraded. Prepare fresh dilutions for each experiment. 3. Assay Conditions: Standardize cell seeding density, treatment duration, and assay readout parameters to minimize variability.
Cell Culture Conditions 1. Mycoplasma Contamination: Test for mycoplasma contamination, which can alter cellular response to drugs. 2. Passage Number: Use cell lines within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms of resistance to this compound.

Q1: What are the most likely mechanisms of acquired resistance to this compound?

This compound is a tubulin inhibitor, and resistance to this class of drugs typically involves one or more of the following mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]

  • Alterations in the Drug Target (Tubulin):

    • Mutations in Tubulin Genes: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, thereby reducing the affinity of this compound for its target.[4][5]

    • Changes in Tubulin Isotype Expression: Cancer cells may alter the expression profile of different β-tubulin isotypes.[6][7] Overexpression of certain isotypes, such as βIII-tubulin, has been associated with resistance to microtubule-targeting agents.[8]

  • Modulation of Microtubule Dynamics: Changes in the expression or activity of microtubule-associated proteins (MAPs) can affect microtubule stability and dynamics, counteracting the effects of this compound.[9]

  • Activation of Bypass Signaling Pathways: Upregulation of pro-survival signaling pathways can help cancer cells evade the apoptotic cell death induced by this compound.

  • Defects in Apoptotic Pathways: Alterations in the machinery of apoptosis can render cells resistant to the cell death signals initiated by this compound treatment.

Experimental Protocols & Data Presentation

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to the drug.[1][2][10][11][12]

Methodology:

  • Determine Initial this compound Concentration: Establish the IC20 (the concentration that inhibits 20% of cell growth) of this compound in the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Culture the parental cells in media containing this compound at the IC20 concentration.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5- to 2-fold is recommended.

  • Monitoring and Maintenance: Monitor cell viability and morphology regularly. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover.

  • Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold IC50) than the parental cells.

  • Characterization: Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line.

Example Quantitative Data:

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental COLO205151.0
This compound-Resistant COLO20518012.0

Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Protocol 2: Analysis of ABC Transporter Expression and Function

This protocol outlines methods to investigate the role of drug efflux pumps in this compound resistance.

Methodology:

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from both parental and this compound-resistant cell lines.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key ABC transporter genes, such as ABCB1 (encoding P-gp/MDR1).

    • Normalize the expression data to a housekeeping gene (e.g., GAPDH or β-actin).

  • Protein Expression Analysis (Western Blot):

    • Prepare total cell lysates from parental and resistant cells.

    • Perform Western blot analysis using an antibody specific for P-glycoprotein.

    • Use β-actin or another loading control to ensure equal protein loading.

  • Functional Assay (Rhodamine 123 Efflux Assay):

    • Rhodamine 123 is a fluorescent substrate of P-gp.

    • Incubate both parental and resistant cells with Rhodamine 123.

    • Measure the intracellular fluorescence intensity over time using a flow cytometer or fluorescence microscope.

    • Reduced accumulation of Rhodamine 123 in resistant cells compared to parental cells suggests increased P-gp activity.

    • As a control, perform the assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A).

Example Quantitative Data:

Cell LineABCB1 mRNA Fold ChangeP-gp Protein Fold ChangeRhodamine 123 Accumulation (Fold Decrease)
This compound-Resistant COLO20525.318.78.2
Protocol 3: Investigation of Tubulin Isotype Expression

This protocol describes how to assess changes in the expression of β-tubulin isotypes.

Methodology:

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from parental and this compound-resistant cells.

    • Perform qRT-PCR using specific primers for different β-tubulin isotype genes (e.g., TUBB1, TUBB2A, TUBB2B, TUBB3, TUBB4A, TUBB4B, TUBB6).

    • Normalize expression levels to a housekeeping gene.

  • Protein Expression Analysis (Western Blot or Immunofluorescence):

    • Western Blot: Use isotype-specific antibodies to determine the protein levels of individual β-tubulin isotypes in cell lysates.

    • Immunofluorescence: Stain parental and resistant cells with antibodies specific for different β-tubulin isotypes to visualize their expression and subcellular localization.

Example Quantitative Data:

β-Tubulin IsotypemRNA Fold Change in Resistant Cells
TUBB10.9
TUBB2A1.2
TUBB315.6
TUBB4A1.1

Visualizations

Signaling Pathway of this compound Action and Resistance

MPT0B002_Pathway cluster_drug_action This compound Mechanism of Action cluster_resistance Potential Resistance Mechanisms This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Efflux Increased Drug Efflux (P-gp) Efflux->this compound Reduces intracellular concentration Tubulin_Mutation Tubulin Mutation Tubulin_Mutation->Tubulin Alters binding site Isotype_Shift β-Tubulin Isotype Shift Isotype_Shift->Tubulin Alters microtubule dynamics Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Apoptosis Inhibits

Caption: this compound action and potential resistance pathways.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow start Start: Decreased this compound Sensitivity Observed generate_resistant Generate this compound-Resistant Cell Line start->generate_resistant characterize Characterize Resistant Phenotype (IC50) generate_resistant->characterize hypothesis Hypothesize Resistance Mechanism characterize->hypothesis efflux_exp Analyze ABC Transporter Expression/Function hypothesis->efflux_exp Increased Efflux? tubulin_exp Analyze Tubulin Mutations/Isotype Expression hypothesis->tubulin_exp Target Alteration? pathway_exp Analyze Bypass Signaling Pathways hypothesis->pathway_exp Bypass Pathway? validate Validate Mechanism (e.g., Knockdown, Inhibition) efflux_exp->validate tubulin_exp->validate pathway_exp->validate end End: Mechanism Identified validate->end

Caption: Workflow for identifying this compound resistance.

Logical Relationship of Potential Resistance Mechanisms

Resistance_Mechanisms resistance This compound Resistance pre_target Pre-Target Mechanisms resistance->pre_target on_target On-Target Mechanisms resistance->on_target post_target Post-Target Mechanisms resistance->post_target efflux Increased Drug Efflux pre_target->efflux metabolism Altered Drug Metabolism pre_target->metabolism mutation Tubulin Gene Mutation on_target->mutation isotype Tubulin Isotype Shift on_target->isotype apoptosis Defects in Apoptosis post_target->apoptosis bypass Activation of Survival Pathways post_target->bypass

Caption: Categorization of this compound resistance mechanisms.

References

MPT0B002 Technical Support Center: Minimizing Cytotoxicity to Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of MPT0B002 cytotoxicity to normal, non-cancerous cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel tubulin inhibitor. Its primary mechanism of action involves the disruption of microtubule polymerization. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) through the intrinsic pathway. Key events in this pathway include an increase in cyclin B1 levels, a reduction in caspase-9, and increases in cleaved caspase-3 and cleaved PARP.[1]

Q2: In which cancer cell lines has this compound demonstrated efficacy?

A2: this compound has been shown to inhibit the proliferation of various human cancer cell lines, including colorectal cancer (COLO205 and HT29), glioblastoma (U87MG and GBM8401), breast cancer (MCF-7 and MDA-MB-231), and lung cancer (A549).[1] It was found to be particularly effective against colorectal cancer cell lines COLO205 and HT29.[1]

Q3: Is there data available on the cytotoxicity of this compound to normal, non-cancerous cells?

A3: Currently, publicly available studies on this compound have focused on its efficacy in cancer cell lines, and detailed quantitative data on its specific cytotoxic effects on a panel of normal, non-cancerous human cell lines has not been published. To assess the therapeutic window and selectivity of this compound, it is crucial for researchers to perform their own in vitro cytotoxicity assays using relevant normal cell lines.

Q4: What are some general strategies to mitigate the cytotoxicity of a therapeutic agent to normal cells?

A4: Several strategies can be employed to reduce off-target cytotoxicity. These include optimizing the drug concentration and exposure time, utilizing targeted drug delivery systems (e.g., antibody-drug conjugates or nanoparticles), and co-administration with cytoprotective agents that may selectively protect normal cells. Another approach is to induce a temporary cell-cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent chemotherapeutics.

Troubleshooting Guide: High Cytotoxicity in Normal Cells

This guide is intended to help researchers troubleshoot experiments where this compound exhibits high cytotoxicity in normal cell lines.

Problem Possible Cause Suggested Solution
High level of cell death in normal control cell lines at effective cancer-killing concentrations. The inherent selectivity of this compound may be limited, or the concentration used may be too high for the specific normal cell line.1. Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines to establish a therapeutic window. 2. Reduce Exposure Time: Investigate if a shorter incubation period with this compound can maintain efficacy against cancer cells while reducing toxicity in normal cells. 3. Cell Line Health: Ensure that your normal cell lines are healthy and not under stress from culture conditions, as this can increase their sensitivity to cytotoxic agents.
Inconsistent IC50 values for normal cells between experiments. Experimental variability can lead to inconsistent results.1. Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well for every experiment. 2. Use Consistent Reagent Lots: Use the same batch of this compound, media, and other key reagents for a set of comparative experiments. 3. Assay Interference: Confirm that this compound does not interfere with the chosen cytotoxicity assay (e.g., MTT, XTT, or LDH release).
This compound appears more toxic to normal cells than to the target cancer cells. This could be due to specific metabolic pathways or proliferation rates of the chosen normal cell line.1. Test Multiple Normal Cell Lines: If possible, use more than one type of normal cell line (e.g., from different tissues) to determine if the observed cytotoxicity is cell-type specific. 2. Investigate Combination Therapies: Explore the possibility of combining a lower dose of this compound with another agent that may sensitize the cancer cells, allowing for a reduction in this compound concentration.

Data Presentation: Comparative Cytotoxicity of this compound

While specific data for this compound on normal cells is not yet publicly available, researchers should aim to generate comparative data as presented in the template below. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cell Type IC50 (µM) Selectivity Index (SI) vs. Normal Cell Line X
Normal Cell Lines
e.g., HUVEC Human Umbilical Vein Endothelial [Experimental Data] N/A
e.g., PBMCs Peripheral Blood Mononuclear [Experimental Data] N/A
Cancer Cell Lines
COLO205 Colorectal Carcinoma [Experimental Data] [Calculated Value]
HT29 Colorectal Carcinoma [Experimental Data] [Calculated Value]
U87MG Glioblastoma [Experimental Data] [Calculated Value]
GBM8401 Glioblastoma [Experimental Data] [Calculated Value]
MCF-7 Breast Adenocarcinoma [Experimental Data] [Calculated Value]
MDA-MB-231 Breast Adenocarcinoma [Experimental Data] [Calculated Value]

| A549 | Lung Carcinoma | [Experimental Data] | [Calculated Value] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Seeding: Seed cells (both cancer and normal) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.

    • Cell Harvesting: Harvest the cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

MPT0B002_Mechanism_of_Action This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M CyclinB1 Cyclin B1 Increase G2M->CyclinB1 Apoptosis Apoptosis G2M->Apoptosis Caspase9 Caspase-9 Reduction Apoptosis->Caspase9 Caspase3 Cleaved Caspase-3 Increase Apoptosis->Caspase3 PARP Cleaved PARP Increase Apoptosis->PARP

Caption: this compound signaling pathway leading to apoptosis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Normal & Cancer Cell Lines Seeding Seed Cells in 96-Well Plate Cell_Culture->Seeding Drug_Addition Add Serial Dilutions of this compound Seeding->Drug_Addition MTT_Add Add MTT Reagent Drug_Addition->MTT_Add Incubate Incubate MTT_Add->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for in vitro cytotoxicity assay.

References

MPT0B002 aggregation issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues of MPT0B002 in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a novel tubulin inhibitor that has shown promise in cancer research by inducing growth inhibition and apoptosis in cancer cells.[1] Like many small molecule drug candidates, this compound's effectiveness in in vitro and in vivo studies can be hampered by poor aqueous solubility. This can lead to the formation of aggregates, which are clumps of molecules that can cause inconsistent and misleading results in experiments.[2][3]

Q2: What are the potential consequences of this compound aggregation in my experiments?

Aggregation of this compound can lead to several experimental issues:

  • Inaccurate Potency Measurement: Aggregates can lead to an underestimation of the compound's true potency (e.g., higher IC50 values) due to a lower effective concentration of the monomeric, active form.

  • Poor Reproducibility: The stochastic nature of aggregation can result in high variability between replicate experiments.[2]

  • Non-Specific Activity: Compound aggregates can physically sequester and denature proteins, leading to non-specific inhibition or activation in biochemical assays, which is not related to the compound's intended mechanism of action.[2][3]

  • Cellular Toxicity: In cell-based assays, aggregates can cause stress or toxicity to cells that is independent of the compound's specific biological target.

Q3: How can I visually identify if my this compound solution has aggregation issues?

Visible signs of aggregation in your this compound solution can include:

  • Cloudiness or turbidity.

  • The presence of visible precipitates or particles.

  • A "stringy" or "clumped" appearance upon vortexing or mixing.

Even if not visually apparent, aggregation can still be present at a microscopic level. Therefore, it is crucial to employ biophysical techniques for characterization if aggregation is suspected.

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to identifying and mitigating this compound aggregation in your experiments.

Issue 1: Visible Precipitation or Cloudiness in this compound Stock Solution (DMSO)

Possible Cause: The concentration of this compound in Dimethyl Sulfoxide (DMSO) exceeds its solubility limit.

Troubleshooting Steps:

  • Lower the Concentration: Prepare a new stock solution at a lower concentration.

  • Gentle Warming: Gently warm the solution (e.g., 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonication bath to help break up any existing aggregates and facilitate dissolution.

Issue 2: Precipitation Upon Dilution into Aqueous Buffer

Possible Cause: this compound has low aqueous solubility, and the dilution from a high-concentration DMSO stock into an aqueous buffer causes it to "crash out" of solution.[4]

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 1%.[4] However, ensure it is sufficient to maintain this compound solubility.

  • Use a Co-solvent: In some initial in vitro screens, a small percentage of a water-miscible organic co-solvent can be used.[5]

  • pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility.[4][5]

  • Formulation with Excipients: For more persistent issues, consider formulating this compound with solubility-enhancing excipients.

Table 1: Common Excipients for Improving Solubility

Excipient ClassExamplesMechanism of Action
Surfactants Tween-20, Triton X-100, Sodium Lauryl Sulphate (SLS)Reduce surface tension and form micelles to encapsulate hydrophobic compounds.[5]
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrinForm inclusion complexes with hydrophobic drugs, increasing their apparent water solubility.[5][6][7]
Polymers Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)Can form solid dispersions with the drug, preventing crystallization and improving dissolution.[8]
Issue 3: Inconsistent or Non-Sigmoidal Dose-Response Curves

Possible Cause: The observed activity is due to non-specific inhibition by this compound aggregates.[2]

Troubleshooting Steps:

  • Detergent Test: Repeat the assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[2] If the inhibitory activity is significantly reduced, it strongly suggests aggregation-based inhibition.

  • Pre-incubation Time-Course: Vary the pre-incubation time of this compound with the target protein. If inhibition increases with longer pre-incubation, it may indicate time-dependent aggregate formation.[2]

  • Centrifugation Assay: Before adding to the assay, centrifuge the diluted this compound solution at high speed (e.g., >15,000 x g) for 30 minutes. Test the supernatant for activity. A loss of activity in the supernatant suggests that the active species were the centrifuged aggregates.[3]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a technique used to measure the size distribution of particles in a solution. It is a sensitive method for detecting the presence of aggregates.[9]

Methodology:

  • Sample Preparation: Prepare this compound solutions at various concentrations in your desired aqueous buffer. Ensure the buffer is filtered (0.22 µm filter) to remove any dust or particulate matter.

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample chamber to the desired temperature.

  • Measurement: Place the cuvette containing your this compound solution into the instrument. Allow the sample to equilibrate for a few minutes before starting the measurement.

  • Data Analysis: The instrument software will generate a size distribution profile. The presence of large particles (e.g., >100 nm) is indicative of aggregation.

Protocol 2: Tubulin Polymerization Assay

This assay is used to assess the direct effect of this compound on tubulin polymerization. Aggregation of this compound can interfere with this assay.

Methodology:

  • Tubulin Preparation: Reconstitute lyophilized tubulin in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP, pH 6.9). Keep the tubulin on ice to prevent spontaneous polymerization. Clarify by ultracentrifugation if aggregates are suspected.[10]

  • Assay Setup: In a 96-well plate, add your this compound at various concentrations. Include a positive control (e.g., paclitaxel) and a negative control (vehicle, e.g., DMSO).

  • Initiation of Polymerization: Add the tubulin solution to each well and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time. Aggregation of this compound may cause artifacts in the absorbance readings.

Visualizations

MPT0B002_Aggregation_Workflow Troubleshooting Workflow for this compound Aggregation cluster_observation Initial Observation cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_outcome Outcome observe Visible Precipitation or Inconsistent Results check_solubility Check Solubility in Aqueous Buffer observe->check_solubility If precipitation occurs detergent_test Perform Detergent Test (e.g., 0.01% Triton X-100) observe->detergent_test If results are inconsistent optimize_dmso Optimize Final DMSO Concentration check_solubility->optimize_dmso use_excipients Use Solubility-Enhancing Excipients (e.g., Cyclodextrins) check_solubility->use_excipients adjust_ph Adjust Buffer pH check_solubility->adjust_ph dls Characterize by DLS detergent_test->dls If aggregation is suspected reproducible_data Reproducible and Reliable Experimental Data dls->reproducible_data optimize_dmso->reproducible_data use_excipients->reproducible_data adjust_ph->reproducible_data MPT0B002_Signaling_Pathway Simplified Signaling Pathway of this compound This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Adjusting MPT0B002 incubation time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPT0B002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel small molecule that functions as a tubulin inhibitor.[1] Its primary mechanism of action is the disruption of microtubule polymerization. This interference with tubulin dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death, in cancer cells.[1]

Q2: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated significant growth-inhibitory effects in various cancer cell lines. It has been shown to be particularly effective against human colorectal cancer (CRC) cells, such as COLO205 and HT29.[1] Studies have also investigated its effects on glioblastoma, breast, and lung cancer cell lines.[1]

Q3: What is a typical incubation time for this compound in cell-based assays?

The optimal incubation time for this compound is dependent on several factors, including the cell line, the concentration of this compound used, and the specific assay being performed. The effects of this compound on cell growth have been observed to be time-dependent.[1] Therefore, a time-course experiment is highly recommended to determine the ideal incubation period for your specific experimental setup.

Troubleshooting Guides

Issue 1: I am not observing the expected level of cytotoxicity or cell cycle arrest with this compound.

  • Possible Cause 1: Suboptimal Incubation Time. The effects of this compound are time-dependent.

    • Solution: Perform a time-course experiment. For example, you can test incubation times of 24, 48, and 72 hours to identify the point of maximal effect.

  • Possible Cause 2: Inappropriate Concentration. The concentration of this compound may be too low for your specific cell line.

    • Solution: Conduct a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cells.

  • Possible Cause 3: Cell Line Resistance. Some cell lines may exhibit intrinsic or acquired resistance to tubulin inhibitors.

    • Solution: Consider using a different cell line known to be sensitive to tubulin inhibitors or investigate potential resistance mechanisms.

Issue 2: I am observing inconsistent results between experiments.

  • Possible Cause 1: Variability in Cell Seeding Density. The number of cells plated can influence their response to treatment.

    • Solution: Ensure consistent cell seeding density across all wells and experiments. Perform a cell count before each experiment to ensure accuracy.

  • Possible Cause 2: Compound Solubility Issues. this compound may not be fully solubilized in your culture medium.

    • Solution: Ensure the compound is completely dissolved in the appropriate solvent (e.g., DMSO) before adding it to the medium. Visually inspect for any precipitation.

  • Possible Cause 3: Inconsistent Pipetting. Inaccurate pipetting can lead to significant variations in compound concentration.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to your cells.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for determining the optimal incubation time for this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation:

    • Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • At the end of each incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization:

    • After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

    • Plot the cell viability against the incubation time for each concentration to determine the optimal time point that shows a significant and dose-dependent effect.

Data Presentation

Table 1: Example Data for Determining Optimal Incubation Time

Concentration of this compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100%100%100%
0.195%85%70%
180%60%40%
1050%30%15%

Note: This is example data and actual results will vary depending on the cell line and experimental conditions.

Visualizations

MPT0B002_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Microtubule_Disruption Microtubule Polymerization Disruption This compound->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound signaling pathway.

Incubation_Time_Optimization_Workflow Start Start: Seed Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate for Different Time Points (e.g., 24h, 48h, 72h) Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data: Plot Viability vs. Time Assay->Analyze Determine Determine Optimal Incubation Time Analyze->Determine

Caption: Workflow for optimizing incubation time.

References

Validation & Comparative

MPT0B002 and Paclitaxel in Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical data available for MPT0B002 and the established chemotherapeutic agent, paclitaxel (B517696), in the context of colorectal cancer. Both compounds target the microtubule network, a critical component for cell division, but their specific interactions and the resulting cellular consequences are of significant interest to the research community. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.

Mechanism of Action: Targeting the Tubulin Cytoskeleton

Both this compound and paclitaxel exert their anticancer effects by disrupting the normal function of microtubules. However, they do so via distinct mechanisms.

This compound is a novel tubulin inhibitor that has been shown to inhibit the proliferation of colorectal cancer cells.[1][2] It acts by disrupting tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division.[1] This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death, through the intrinsic pathway.[1]

Paclitaxel , a well-established chemotherapeutic agent, also targets tubulin but with an opposing mechanism. Instead of inhibiting polymerization, paclitaxel stabilizes the microtubule polymer and protects it from disassembly.[2] This stabilization leads to the formation of abnormal microtubule bundles and prevents the dynamic instability required for proper mitotic spindle function. The result is a similar G2/M phase cell cycle arrest and the induction of apoptosis.[2]

Tubulin_Targeting_Mechanisms cluster_this compound This compound cluster_Paclitaxel Paclitaxel cluster_Cellular_Response Cellular Response This compound This compound Tubulin_MPT Tubulin Dimers This compound->Tubulin_MPT Binds to Microtubule_MPT Microtubule Formation (Inhibited) Tubulin_MPT->Microtubule_MPT Prevents Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_MPT->G2M_Arrest Paclitaxel Paclitaxel Microtubule_Pac Microtubules Paclitaxel->Microtubule_Pac Binds to and Stabilizes Abnormal_Microtubule Abnormal Microtubule Bundles Microtubule_Pac->Abnormal_Microtubule Promotes Polymerization & Prevents Disassembly Abnormal_Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Mechanisms of action for this compound and paclitaxel.

Comparative Efficacy in Colorectal Cancer Cell Lines

Direct comparative studies of this compound and paclitaxel in the same colorectal cancer cell lines are limited in the publicly available literature. However, data from independent preclinical studies provide insights into their respective potencies.

A key study on This compound demonstrated its efficacy in inhibiting the proliferation of COLO205 and HT29 colorectal cancer cell lines in a dose- and time-dependent manner.[1] While the specific IC50 values from this study are not publicly available, the research confirmed its activity as a tubulin inhibitor leading to G2/M arrest and apoptosis in these cell lines.[1]

For paclitaxel , numerous studies have reported its cytotoxic effects on a range of colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below. It is important to note that these values can vary between studies due to differences in experimental conditions such as incubation time and cell density.

Cell LinePaclitaxel IC50 (nM)Reference
HT29~10 - 50[3][4]
HCT116~2.5 - 10[4]
SW480Not specified
DLD-1Not specified
COLO205Not specified
Caco-2Not specified

Note: The IC50 values for paclitaxel are approximate ranges gathered from multiple sources and should be considered as a general reference. The absence of specific IC50 values for this compound in the available literature prevents a direct quantitative comparison in this table.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to evaluate the efficacy of this compound and paclitaxel.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Colorectal cancer cells (e.g., COLO205, HT29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the percentage of cell viability compared to untreated control cells and to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Colorectal Cancer Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with this compound or Paclitaxel adhere->treat incubate Incubate for Specified Duration treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze end End analyze->end Signaling_Pathway This compound This compound (Tubulin Polymerization Inhibitor) Microtubule_Disruption Microtubule Dynamics Disruption This compound->Microtubule_Disruption Paclitaxel Paclitaxel (Microtubule Stabilizer) Paclitaxel->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Defects->SAC_Activation G2M_Arrest G2/M Phase Arrest SAC_Activation->G2M_Arrest Prolonged_Arrest Prolonged Mitotic Arrest G2M_Arrest->Prolonged_Arrest Apoptosis Apoptosis (Programmed Cell Death) Prolonged_Arrest->Apoptosis

References

MPT0B002: A Comparative Efficacy Analysis Against Established Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of MPT0B002, a novel tubulin inhibitor, with established agents in the same class, including paclitaxel (B517696), vinca (B1221190) alkaloids (vincristine and vinblastine), and colchicine (B1669291). The comparative analysis is supported by available preclinical data to inform research and drug development decisions.

Mechanism of Action: A Tale of Disruption

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by interfering with the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. These agents are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.

This compound falls into the category of microtubule-destabilizing agents, specifically inhibiting tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

In contrast, other tubulin inhibitors employ different mechanisms:

  • Paclitaxel (Taxanes): Promotes the assembly of microtubules and stabilizes them, preventing the dynamic instability required for mitotic spindle function.[2]

  • Vinca Alkaloids (e.g., Vincristine (B1662923), Vinblastine): Inhibit microtubule polymerization by binding to tubulin dimers, leading to their disassembly.

  • Colchicine: Binds to the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule formation.

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting a specific biological process, such as cell growth. The following tables summarize the available IC50 values for this compound and other tubulin inhibitors across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
COLO205Colorectal CancerEffective Inhibition (Specific IC50 not provided)
HT29Colorectal CancerEffective Inhibition (Specific IC50 not provided)[1]
U87MGGlioblastomaLess Effective than in CRC cells[1]
GBM8401GlioblastomaLess Effective than in CRC cells[1]
MCF-7Breast CancerLess Effective than in CRC cells[1]
MDA-MB-231Breast CancerLess Effective than in CRC cells[1]
A549Lung CancerLess Effective than in CRC cells[1]
K562Chronic Myeloid LeukemiaEffective Inhibition (Specific IC50 not provided)
BaF3/p210Chronic Myeloid LeukemiaEffective Inhibition (Specific IC50 not provided)[3]
BaF3/T315IChronic Myeloid LeukemiaEffective Inhibition (Specific IC50 not provided)[3]

Table 2: Comparative IC50 Values of Tubulin Inhibitors in Various Human Cancer Cell Lines (Reported in Literature)

DrugCell LineCancer TypeIC50 (nM)
Paclitaxel A549Lung Cancer18.1 ± 1.3 x 10⁻³ (24h)
MCF-7Breast Cancer10.5 ± 0.8
DU-145Prostate Cancer10.1 ± 2.9 x 10⁻³ (24h)
Vincristine HCT-8Colorectal Cancer970 ± 180
MCF-7Breast Cancer14.30 ± 2.08
A549Lung Cancer15 ± 11
Vinblastine A2780Ovarian Cancer3.92–5.39
MCF7Breast Cancer1.72–3.13
Colchicine A549Lung Cancer100 ± 0.22
MCF-7Breast Cancer13.95 ± 0.12
MDA-MB-231Breast Cancer18.76 ± 0.11

In Vivo Efficacy: Preclinical Tumor Models

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of a drug candidate in a living organism.

This compound: Studies on colorectal cancer xenograft models have demonstrated the in vivo efficacy of this compound. Oral administration of a related compound showed significant tumor growth inhibition (TGI) in HCT-15 (TGI: 42.1% at 10 mg/kg, 78.8% at 15 mg/kg) and SW620 (TGI: 72.1% at 10 mg/kg, 79.7% at 15 mg/kg) xenograft models.[2] While specific data for this compound was not detailed in the provided search results, its efficacy in colorectal cancer cell lines suggests potential for similar in vivo activity.

Paclitaxel: Paclitaxel has shown significant tumor growth inhibition in various xenograft models. For instance, in an ovarian carcinoma (1A9) nude mouse model, a single 60 mg/kg intravenous injection resulted in significant tumor growth inhibition. In lung cancer models (A549, NCI-H23, NCI-H460, DMS-273), daily intravenous administration of 12 and 24 mg/kg for 5 days also led to statistically significant tumor growth inhibition.

Vincristine: In a rhabdomyosarcoma mouse model, vincristine treatment reduced tumor burden in a dose-dependent manner. The in vivo IC50 concentration was determined to be 0.25 mg/kg.

Colchicine: In an osteosarcoma (Saos-2) xenograft model, a single intratumoral injection of colchicine (10 μM) significantly reduced tumor volume over 15 days.[4][5] Another study on gastric cancer xenografts (NCI-N87) showed that colchicine administration at 0.05 and 0.1 mg/kg remarkably suppressed tumor growth.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

G cluster_tubulin Tubulin Polymerization/Depolymerization Cycle cluster_inhibitors Mechanism of Tubulin Inhibitors Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization This compound This compound (Destabilizer) This compound->Microtubule Inhibits Polymerization Vinca_Alkaloids Vinca Alkaloids (Destabilizer) Vinca_Alkaloids->Microtubule Inhibits Polymerization Colchicine Colchicine (Destabilizer) Colchicine->Microtubule Inhibits Polymerization Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->Microtubule Promotes Polymerization & Inhibits Depolymerization

Mechanism of Tubulin Inhibitors

G cluster_workflow Cell Viability (MTT) Assay Workflow Start Seed cells in 96-well plate Treat Treat with varying concentrations of inhibitor Start->Treat Incubate1 Incubate for 24-72h Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4h Add_MTT->Incubate2 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate2->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Calculate IC50 value Measure->Analyze

MTT Assay Workflow for IC50 Determination

G cluster_pathway G2/M Arrest and Apoptosis Signaling Pathway Tubulin_Inhibitor Tubulin Inhibitor (e.g., this compound) Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitor->Microtubule_Disruption Mitotic_Spindle_Defect Mitotic Spindle Defect Microtubule_Disruption->Mitotic_Spindle_Defect SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Defect->SAC_Activation G2M_Arrest G2/M Phase Arrest SAC_Activation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Cascade Activation Apoptosis->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

G2/M Arrest and Apoptosis Pathway

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and determining the IC50 values of cytotoxic compounds.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound, paclitaxel, vincristine, vinblastine, colchicine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

  • Test compounds

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Reconstitute tubulin to 3 mg/mL in G-PEM buffer on ice. Prepare dilutions of the test compounds in G-PEM buffer.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the reconstituted tubulin solution to each well.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the polymerization of tubulin.

  • Data Analysis: Plot the absorbance against time. The rate of polymerization and the maximum polymer mass can be determined. The inhibitory effect of the compounds can be quantified by comparing the polymerization curves in the presence and absence of the inhibitor.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of tubulin inhibitors in a mouse xenograft model.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • Test compounds formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the desired cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 1-10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compounds and vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis: Plot the mean tumor volume over time for each group. The tumor growth inhibition (TGI) can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This compound demonstrates promising activity as a tubulin polymerization inhibitor, leading to G2/M cell cycle arrest and apoptosis in various cancer cell lines, with notable efficacy in colorectal cancer models. While direct comparative IC50 and in vivo data against other tubulin inhibitors from a single study are limited, the available information suggests that this compound's potency is within a relevant therapeutic range. Further head-to-head preclinical studies are warranted to definitively establish its comparative efficacy and therapeutic potential relative to established agents like paclitaxel and vinca alkaloids. This guide provides a foundational framework for researchers to design and interpret such comparative studies.

References

MPT0B002: A Comparative Guide to Potential Synergistic Effects with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific preclinical or clinical studies detailing the synergistic effects of MPT0B002 in combination with other anticancer drugs have not been published. This guide provides a comparative analysis based on the known mechanism of this compound as a tubulin polymerization inhibitor and draws parallels from established synergistic interactions of other drugs in the same class. The experimental data and proposed mechanisms are therefore hypothetical and intended to guide future research.

Introduction to this compound

This compound is a novel small molecule inhibitor of tubulin polymerization. By disrupting microtubule dynamics, which are essential for mitotic spindle formation, this compound induces cell cycle arrest at the G2/M phase and subsequently leads to apoptosis in cancer cells. Its efficacy has been demonstrated in colorectal cancer cell lines. Given its mechanism of action, this compound holds promise for combination therapies, a common strategy in oncology to enhance therapeutic efficacy and overcome drug resistance.

This guide explores the potential synergistic effects of this compound with two widely used anticancer drugs, cisplatin (B142131) and sorafenib (B1663141), based on the established knowledge of other tubulin inhibitors.

Hypothetical Synergistic Combinations with this compound

This compound and Cisplatin

Rationale for Synergy:

Cisplatin is a platinum-based chemotherapeutic agent that forms DNA adducts, leading to DNA damage and triggering apoptosis. Combining a tubulin inhibitor like this compound with a DNA-damaging agent like cisplatin could create a powerful multi-pronged attack on cancer cells. This compound would arrest cells in the G2/M phase, a point where they are particularly vulnerable to DNA damage, potentially enhancing the cytotoxic effects of cisplatin. Studies have shown that silencing βIII-tubulin, a component of microtubules, can increase sensitivity to cisplatin in non-small cell lung cancer.[1]

Potential Signaling Pathways Involved:

The synergistic effect of this compound and cisplatin could be mediated through the modulation of several key signaling pathways:

  • p53 Signaling: Both microtubule disruption and DNA damage can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

  • Apoptotic Pathways: The combination could enhance the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • NF-κB Pathway: While cisplatin can activate NF-κB, which is linked to chemoresistance, some tubulin inhibitors have been shown to suppress NF-κB activity.

This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Cisplatin Cisplatin DNA DNA Cisplatin->DNA Adducts Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 DNA_Damage DNA Damage DNA->DNA_Damage DNA_Damage->p53 Apoptosis Enhanced Apoptosis p53->Apoptosis

Caption: Hypothetical synergistic mechanism of this compound and Cisplatin.

This compound and Sorafenib

Rationale for Synergy:

Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (VEGFR, PDGFR) and the Raf/MEK/ERK signaling pathway, thereby inhibiting tumor cell proliferation and angiogenesis. Combining a tubulin inhibitor with a kinase inhibitor like sorafenib could simultaneously disrupt cell division and the signaling pathways that drive cancer cell growth and survival. Preclinical studies have shown that other tubulin inhibitors can synergize with sorafenib.

Potential Signaling Pathways Involved:

The combination of this compound and sorafenib could lead to enhanced antitumor activity through:

  • Dual Inhibition of Proliferation: this compound would block mitosis, while sorafenib would inhibit the mitogenic signals from the Raf/MEK/ERK pathway.

  • Induction of Apoptosis: Sorafenib is known to downregulate the anti-apoptotic protein Mcl-1, which could complement the pro-apoptotic effects of this compound.[2]

  • Anti-angiogenic Effects: Sorafenib's inhibition of VEGFR, coupled with the potential anti-angiogenic properties of some tubulin inhibitors, could lead to a more profound disruption of tumor vasculature.

This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Sorafenib Sorafenib RTKs VEGFR, PDGFR Sorafenib->RTKs Inhibits Raf_MEK_ERK Raf/MEK/ERK Pathway Sorafenib->Raf_MEK_ERK Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules Mitosis Mitotic Arrest Microtubules->Mitosis Apoptosis Enhanced Apoptosis Mitosis->Apoptosis Angiogenesis Angiogenesis RTKs->Angiogenesis Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation Proliferation->Apoptosis

Caption: Hypothetical synergistic mechanism of this compound and Sorafenib.

Quantitative Data Comparison (Hypothetical)

The following tables present hypothetical data to illustrate the potential synergistic outcomes of combining this compound with cisplatin or sorafenib. These values are based on typical results seen in preclinical studies of other tubulin inhibitors in combination with these agents.

Table 1: Hypothetical IC50 Values (μM) in a Colorectal Cancer Cell Line (e.g., HT-29)

Drug CombinationThis compoundCisplatinSorafenib
Single Agent 0.15.07.5
This compound + Cisplatin 0.021.0-
This compound + Sorafenib 0.03-1.5

Table 2: Hypothetical Combination Index (CI) Values

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug CombinationCI Value at ED50Interpretation
This compound + Cisplatin 0.4Synergistic
This compound + Sorafenib 0.3Synergistic

Table 3: Hypothetical In Vivo Tumor Growth Inhibition (TGI) in a Xenograft Model

Treatment GroupDose (mg/kg)TGI (%)
Vehicle Control -0
This compound 1045
Cisplatin 540
This compound + Cisplatin 10 + 585
Sorafenib 3050
This compound + Sorafenib 10 + 3090

Detailed Experimental Protocols

To validate the hypothesized synergistic effects of this compound, the following experimental protocols are recommended:

Cell Viability and Synergy Analysis
  • Cell Culture: Culture human colorectal cancer cell lines (e.g., HT-29, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound, cisplatin, or sorafenib, both as single agents and in combination at constant molar ratios.

  • MTT Assay: After 72 hours of incubation, add MTT solution and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 values for each drug alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.

Apoptosis Assay
  • Treatment: Treat cells with IC50 concentrations of the single agents and their combination for 48 hours.

  • Annexin V/PI Staining: Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Western Blot Analysis
  • Protein Extraction: Lyse treated cells and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the p53, MAPK, and apoptosis pathways (e.g., p53, p-ERK, cleaved PARP, cleaved Caspase-3), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle, this compound, cisplatin/sorafenib, and combination). Administer drugs via appropriate routes (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HT-29) Drug_Treatment Drug Treatment (Single & Combo) Cell_Culture->Drug_Treatment MTT_Assay MTT Assay (IC50, CI) Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Drug_Treatment->Western_Blot Tumor_Implantation Tumor Implantation (Xenograft) Randomization Randomization & Treatment Tumor_Implantation->Randomization Tumor_Measurement Tumor Measurement (TGI) Randomization->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (IHC) Tumor_Measurement->Endpoint_Analysis

Caption: Proposed experimental workflow to evaluate this compound synergy.

References

Comparative Analysis of Novel Tubulin Inhibitors: MPT0B002 and MPT0B169

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Two Promising Anti-Cancer Agents

Researchers in oncology and drug development are continually exploring new therapeutic avenues to combat cancer. Among the validated targets for anti-cancer therapy are microtubules, dynamic cytoskeletal proteins essential for cell division. MPT0B002 and MPT0B169 have emerged as novel tubulin inhibitors with demonstrated efficacy in various cancer cell lines.[1][2][3] This guide provides a comprehensive comparison of these two compounds, summarizing their performance based on available experimental data, detailing their mechanisms of action, and outlining the experimental protocols used in their evaluation.

Overview of this compound and MPT0B169

Both this compound and MPT0B169 are small molecules identified as potent inhibitors of tubulin polymerization.[1][2][3] Their primary mechanism of action involves disrupting the formation of microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][3] These compounds have shown particular promise in preclinical studies involving leukemia and solid tumors, such as colorectal cancer.[1][3]

Quantitative Performance Data

The following table summarizes the reported inhibitory activities of this compound and MPT0B169 in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Time Point (h)Reference
MPT0B169HL60Leukemia< 0.125 - 0.2548[2]
MPT0B169NB4Leukemia< 0.12548[2]
MPT0B169U937Lymphoma< 0.125 - 0.2548[2]
MPT0B169COLO205Colorectal CancerNot Specified48[1][3]
MPT0B169HT29Colorectal CancerNot Specified48[1][3]
This compoundCOLO205Colorectal CancerNot Specified48[1][3]
This compoundHT29Colorectal CancerNot Specified48[1][3]
This compoundK562Chronic Myeloid LeukemiaNot Specified24[4]
This compoundBaF3/p210Chronic Myeloid LeukemiaNot Specified24[4]
This compoundBaF3/T315IChronic Myeloid LeukemiaNot Specified24[4]

Note: Specific IC50 values for colorectal cancer cells were not explicitly stated in the abstracts. However, the studies confirm dose- and time-dependent growth inhibition.[1][3] MPT0B169 demonstrated notable potency in leukemia cell lines at nanomolar concentrations.[2]

Mechanism of Action and Cellular Effects

Both compounds function by directly interfering with microtubule dynamics.

MPT0B169 has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin.[2][5] This disruption of the microtubule network leads to a cascade of cellular events:

  • G2/M Phase Cell Cycle Arrest: The inability to form a proper mitotic spindle prevents cells from progressing through mitosis.[1][2][3]

  • Increased Cyclin B1 Levels: A key regulator of the G2/M transition, Cyclin B1, accumulates in cells treated with these inhibitors.[1][2][3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[1][3]

This compound shares a similar mechanism of action, effectively inhibiting tubulin polymerization in various cancer cell lines, including those resistant to other chemotherapeutic agents.[1][3][4] Like MPT0B169, it induces G2/M arrest and apoptosis through the intrinsic pathway.[1][3]

A key finding is the efficacy of MPT0B169 in paclitaxel-resistant leukemia cells, suggesting it may be a poor substrate for the MDR1 efflux pump, a common mechanism of drug resistance.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these compounds.

G MPT0B002_169 This compound / MPT0B169 Tubulin Tubulin MPT0B002_169->Tubulin Binds to Colchicine Site (MPT0B169) Disruption Disruption of Microtubule Polymerization MPT0B002_169->Disruption Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption->Tubulin G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest CyclinB1 Increased Cyclin B1 G2M_Arrest->CyclinB1 Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP

Caption: Mechanism of action for this compound and MPT0B169.

G cluster_invitro In Vitro Experiments cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., COLO205, HT29, HL60) Treatment Treatment with This compound or MPT0B169 (Varying Concentrations & Times) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay Colony_Formation Colony Formation Assay Treatment->Colony_Formation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Tubulin, Cyclin B1, Caspases, PARP) Treatment->Western_Blot IC50 Determine IC50 Values Viability_Assay->IC50 Growth_Inhibition Assess Growth Inhibition Colony_Formation->Growth_Inhibition Cell_Cycle_Distribution Analyze Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Protein_Expression Quantify Protein Expression Western_Blot->Protein_Expression

Caption: A generalized experimental workflow for evaluating this compound and MPT0B169.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound and MPT0B169.

Cell Viability Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or MPT0B169 for specified time periods (e.g., 48 hours).[2]

  • Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a spectrophotometer to determine the percentage of viable cells relative to a control group.

Colony Formation Assay:

  • A low density of cancer cells is seeded in culture dishes.

  • The cells are treated with this compound or MPT0B169 at various concentrations.

  • The cells are allowed to grow for a period of 7-14 days until visible colonies are formed.

  • The colonies are then fixed, stained (e.g., with crystal violet), and counted to assess the long-term proliferative capacity of the cells after treatment.

Cell Cycle Analysis (Flow Cytometry):

  • Cells are treated with the compounds for a specified duration.

  • The cells are harvested, washed, and fixed (e.g., with ice-cold ethanol).

  • The fixed cells are then stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

  • The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Western Blot Analysis:

  • Treated and untreated cells are lysed to extract total proteins.

  • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., α-tubulin, cyclin B1, cleaved caspase-3, cleaved PARP).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound and MPT0B169 are both effective tubulin polymerization inhibitors that induce G2/M cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][3] MPT0B169 has been specifically identified as a colchicine-site binding agent and has shown efficacy in paclitaxel-resistant cells, highlighting its potential to overcome certain forms of drug resistance.[2] Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these promising anti-cancer agents.

References

In Vivo Anti-Cancer Efficacy of MPT0B002: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-cancer effects of MPT0B002, a novel tubulin inhibitor, with established multi-kinase inhibitors Sorafenib and Regorafenib. Due to the limited availability of published in vivo studies on this compound, this guide incorporates data from a closely related compound, MPT0B014, to provide a preliminary assessment of the potential efficacy of this class of molecules. It is important to note that the presented in vivo data for the MPT0 compound pertains to MPT0B014 in a non-small-cell lung cancer model and is not a direct head-to-head comparison with Sorafenib and Regorafenib, which were evaluated in colorectal cancer models.

At a Glance: Comparative In Vivo Efficacy

The following table summarizes the in vivo anti-tumor activity of MPT0B014, Sorafenib, and Regorafenib from separate preclinical studies. This data is intended for comparative purposes and should be interpreted with caution due to the differing experimental conditions, including the specific drug, cancer cell lines, and animal models used.

ParameterMPT0B014 (in A549 NSCLC Xenograft)Sorafenib (in HT-29 Colorectal Xenograft)Regorafenib (in HT-29 Colorectal Xenograft)
Drug Class Tubulin Polymerization InhibitorMulti-kinase InhibitorMulti-kinase Inhibitor
Dosage 50 mg/kg30 mg/kg/day10 mg/kg/day
Administration IntraperitonealOral gavageOral gavage
Treatment Duration Not specified9 days7 days
Tumor Growth Inhibition (TGI) 11% (as monotherapy)Significant tumor growth delaySuppressed tumor vascularity and perfusion
Reference [1][2][3]

Mechanism of Action: this compound

This compound is a novel small molecule that functions as a tubulin polymerization inhibitor. Its mechanism of action disrupts the formation of microtubules, which are essential for cell division. This interference leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.[4] The key signaling events are outlined in the diagram below.

MPT0B002_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to CyclinB1 Increased Cyclin B1 G2M_Arrest->CyclinB1 Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Reduced Caspase-9 Caspase3 Increased Cleaved Caspase-3 PARP Increased Cleaved PARP Caspase3->PARP Apoptosis->Caspase9 Apoptosis->Caspase3

Caption: this compound signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

MPT0B014 in A549 Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model[1]
  • Cell Line: A549 human non-small-cell lung cancer cells.

  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Tumor Implantation: 1 x 10^7 A549 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of 100-150 mm³, mice were randomly assigned to treatment groups. MPT0B014 was administered via intraperitoneal injection.

  • Data Collection: Tumor size was measured twice weekly with calipers, and tumor volume was calculated using the formula: (length × width²) / 2. Body weight was also monitored.

Sorafenib in HT-29 Human Colorectal Carcinoma Xenograft Model[2]
  • Cell Line: HT-29 human colorectal carcinoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: HT-29 cells were implanted subcutaneously.

  • Treatment: Mice with established tumors (100 to 200 mg) received Sorafenib orally, once a day, for 9 days.

  • Data Collection: Tumor growth was monitored. At the end of the study, tumors were collected for immunohistochemical analysis of CD31 to assess microvessel density.

Regorafenib in HT-29 Human Colon Carcinoma Xenograft Model[3]
  • Cell Line: HT-29 human colon carcinoma cells.

  • Animal Model: Female athymic rats.

  • Tumor Implantation: HT-29 cells were implanted subcutaneously.

  • Treatment: The therapy group received Regorafenib daily (10 mg/kg bodyweight) for one week.

  • Data Collection: Dynamic contrast-enhanced computed tomography (DCE-CT) was performed at baseline and after treatment to assess tumor microcirculation parameters (plasma flow, endothelial permeability, and plasma volume). Immunohistochemical analysis for CD-31 (microvascular density) and TUNEL (apoptosis) was also conducted.

Experimental Workflow: In Vivo Xenograft Model

The following diagram illustrates a generalized workflow for conducting in vivo anti-cancer efficacy studies using a xenograft model.

Xenograft_Workflow cluster_setup Setup cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Implantation Animal_Model Immunocompromised Animal Model Animal_Model->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Drug Administration Tumor_Growth->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (e.g., IHC, Western Blot) Data_Collection->Endpoint

Caption: Generalized in vivo xenograft workflow.

Conclusion

This compound and its related compounds represent a promising class of tubulin polymerization inhibitors with demonstrated in vitro anti-cancer activity. While direct in vivo comparative data against established drugs like Sorafenib and Regorafenib is not yet available, the preliminary findings for the related compound MPT0B014 suggest potential for in vivo efficacy. Further preclinical studies employing colorectal cancer xenograft models are warranted to directly assess the in vivo anti-tumor activity of this compound and to provide a more definitive comparison with existing therapies. Researchers are encouraged to consider the distinct mechanisms of action when designing future combination therapy studies.

References

MPT0B002: A Comparative Guide to Cross-Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel tubulin inhibitor, MPT0B002, in the context of anti-cancer drug cross-resistance. While direct experimental studies on this compound's cross-resistance profile are not yet extensively published, this document synthesizes available information on its mechanism of action, data from related compounds, and established principles of drug resistance to offer a predictive comparison and guide for future research.

Introduction to this compound and Drug Resistance

This compound is a novel small molecule that functions as a tubulin polymerization inhibitor.[1][2] By disrupting microtubule dynamics, it induces G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][2] A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and functionally diverse anti-cancer drugs. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from the cell, preventing them from reaching their intracellular targets.

Comparative Analysis of this compound in Multi-Drug Resistant (MDR) Scenarios

While direct experimental data on this compound in MDR cancer cell lines is limited in publicly available literature, we can infer its potential performance based on a closely related compound, MPT0B014. Studies on MPT0B014, another novel tubulin inhibitor, have indicated that it is not a substrate for P-glycoprotein. This suggests that compounds from this particular chemical series may be effective against cancer cells that have developed resistance via P-gp overexpression.

Below is a comparative table summarizing the expected cytotoxic activity of this compound against various drug-sensitive and resistant cancer cell lines, benchmarked against common tubulin-targeting agents like Paclitaxel and Vincristine.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Tubulin Inhibitors in Sensitive and Resistant Cancer Cell Lines (Illustrative Data)

Cell LineDrug Resistance ProfileThis compound (nM)Paclitaxel (nM)Vincristine (nM)
OVCAR-8Drug-sensitive ovarian cancer1052
NCI/ADR-RESP-gp overexpressing ovarian cancer15500250
KBDrug-sensitive human oral cancer831.5
KB-V1P-gp overexpressing human oral cancer12400300

Note: The IC50 values for this compound in resistant cell lines are hypothetical and projected based on the P-gp non-substrate nature of the related compound MPT0B014. These values require experimental validation.

Experimental Protocols

To facilitate further research into the cross-resistance profile of this compound, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., OVCAR-8 and NCI/ADR-RES) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Paclitaxel, and Vincristine for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

P-glycoprotein Substrate Assay (Rhodamine 123 Efflux Assay)

This assay determines whether a compound is a substrate of the P-gp efflux pump.

  • Cell Loading: Incubate P-gp overexpressing cells (e.g., NCI/ADR-RES) with the fluorescent P-gp substrate Rhodamine 123.

  • Compound Incubation: Add this compound or a known P-gp inhibitor (e.g., Verapamil) and incubate for a defined period.

  • Efflux Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microplate reader.

  • Data Analysis: A significant increase in intracellular Rhodamine 123 fluorescence in the presence of this compound would indicate that it inhibits P-gp, while no change would suggest it is not a substrate.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Cross_Resistance_Study cluster_setup Cell Line Preparation cluster_treatment Drug Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Sensitive Sensitive Cancer Cell Line (e.g., OVCAR-8) This compound This compound Sensitive->this compound Paclitaxel Paclitaxel Sensitive->Paclitaxel Vincristine Vincristine Sensitive->Vincristine Resistant Resistant Cancer Cell Line (e.g., NCI/ADR-RES) Resistant->this compound Resistant->Paclitaxel Resistant->Vincristine Viability Cell Viability Assay (MTT) This compound->Viability Apoptosis Apoptosis Assay (Annexin V) This compound->Apoptosis Pgp P-gp Substrate Assay (Rhodamine 123) This compound->Pgp Paclitaxel->Viability Vincristine->Viability IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant PgpInteraction P-gp Interaction Profile Pgp->PgpInteraction

Caption: Experimental workflow for assessing the cross-resistance profile of this compound.

MPT0B002_Signaling_Pathway cluster_drug_action This compound Action cluster_cellular_response Cellular Response cluster_resistance Resistance Mechanism This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Pgp P-glycoprotein (P-gp) Efflux Pump This compound->Pgp Not a substrate (Hypothesized) Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Disruption Microtubule Disruption Microtubules->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis DrugEfflux Drug Efflux Pgp->DrugEfflux

Caption: Signaling pathway of this compound and its hypothesized interaction with the P-gp resistance mechanism.

Conclusion and Future Directions

Future research should focus on:

  • Directly testing the efficacy of this compound on a panel of well-characterized drug-resistant cancer cell lines, including those with defined resistance mechanisms beyond P-gp overexpression (e.g., tubulin mutations, altered apoptosis pathways).

  • Investigating potential synergistic effects of this compound in combination with other chemotherapeutic agents to overcome resistance.

  • Elucidating the precise binding site of this compound on tubulin to better understand its interaction and potential for resistance development through target modification.

By systematically addressing these research questions, the full potential of this compound as a therapeutic agent for treating drug-resistant cancers can be realized.

References

A Comparative Analysis of Apoptotic Pathways Triggered by MPT0B002 and Colchicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the apoptotic mechanisms induced by two potent tubulin polymerization inhibitors, MPT0B002 and colchicine (B1669291). Both compounds are recognized for their antimitotic activity, which culminates in G2/M cell cycle arrest and apoptosis in cancer cells. While they share a common primary target—tubulin—subtle divergences in their downstream signaling cascades warrant a detailed examination for researchers in oncology and drug development. This document synthesizes experimental findings to delineate their respective pathways, supported by data tables, experimental protocols, and signaling pathway diagrams.

Core Mechanism: Tubulin Destabilization and Mitotic Arrest

Both this compound and colchicine exert their primary anticancer effects by binding to the colchicine-binding site on β-tubulin.[1][2][3] This interaction inhibits the polymerization of tubulin heterodimers into microtubules.[1][4] The resulting disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[2][3] Consequently, cancer cells treated with either agent are unable to progress through mitosis and become arrested in the G2/M phase of the cell cycle, a hallmark of antimicrotubule agents.[4][5][6] This prolonged mitotic arrest serves as a crucial trigger, activating cellular machinery that leads to programmed cell death, or apoptosis.[4][7]

This compound-Induced Apoptotic Pathway

This compound is a novel synthetic tubulin inhibitor that has demonstrated potent cytotoxic activity across various human tumor cell lines.[3][4] Following the induction of G2/M arrest, this compound initiates apoptosis primarily through the mitochondria-dependent intrinsic pathway.[3][4] A key event in this cascade is the phosphorylation of the anti-apoptotic protein Bcl-2.[3] While Bcl-2 normally functions to protect the cell from apoptosis, its phosphorylation can lead to its inactivation.[8][9] This inactivation disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, leading to the activation of initiator caspase-9, followed by the executioner caspase-3.[3][4] Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[4]

MPT0B002_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Bcl2_p Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2_p Mito Mitochondrial Pathway Bcl2_p->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic signaling cascade induced by this compound.

Colchicine-Induced Apoptotic Pathway

Colchicine, a natural alkaloid, is a classic antimicrotubule agent that has been studied for decades.[10] Its apoptotic mechanism also centers on the intrinsic mitochondrial pathway, initiated by G2/M arrest.[11][12] Colchicine treatment leads to a shift in the balance of the Bcl-2 protein family, characteristically downregulating the expression of anti-apoptotic Bcl-2 and upregulating the expression of pro-apoptotic BAX.[10][11][13] This imbalance promotes the loss of mitochondrial membrane potential (Δψm) and the release of cytochrome c into the cytosol.[10][11][13] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently caspase-3.[13][14]

Furthermore, the signaling cascade induced by colchicine involves the activation of mitogen-activated protein kinases (MAPKs). Specifically, studies have shown that colchicine activates the p38 MAPK signaling pathway to induce apoptosis.[10][11][15] Some evidence also points to the necessity of sustained c-Jun N-terminal kinase (JNK) activation for apoptosis in certain cell types, which can further promote the pro-apoptotic activity of BAX or inactivate Bcl-2 through phosphorylation.[16][17][18] Colchicine has also been observed to decrease the phosphorylation of the survival-promoting kinase AKT.[19]

Caption: Apoptotic signaling cascade induced by Colchicine.

Comparative Summary of Apoptotic Markers

The following table summarizes the effects of this compound and colchicine on key proteins and events in the apoptotic pathway as reported in the literature.

Parameter Effect of this compound Effect of Colchicine References
Primary Target Tubulin (Colchicine-Binding Site)Tubulin (Colchicine-Binding Site)[1][3][4]
Cell Cycle G2/M Phase ArrestG2/M Phase Arrest[4][5][6]
Bcl-2 Expression Not explicitly detailedDecreased[10][11][12][13]
Bcl-2 Phosphorylation IncreasedIncreased[3][8]
BAX Expression Not explicitly detailedIncreased[10][11][12][13]
Mitochondrial Potential Implied via intrinsic pathwayLoss of Δψm[10][11]
Cytochrome c Release Implied via Caspase-9 activationIncreased[13]
Caspase-9 Activation IncreasedIncreased[3][4][20]
Caspase-3 Activation Increased (Cleavage)Increased (Activation/Cleavage)[4][12][13]
PARP Cleavage IncreasedIncreased[4][6]
MAPK Involvement Not explicitly detailedp38 and JNK Activation[11][15][16]
AKT Signaling Not explicitly detailedDecreased Phosphorylation[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to investigate the apoptotic effects of this compound and colchicine.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HT-29, COLO205) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4][21]

  • Treatment: Treat cells with various concentrations of this compound or colchicine for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Cell Cycle Analysis
  • Cell Treatment: Culture cells in 6-well plates and treat with the desired compound for a specified duration (e.g., 24 hours).

  • Harvesting: Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[7][22]

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound or colchicine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., Bcl-2, BAX, Caspase-3, PARP, p-p38, α-tubulin) overnight at 4°C.[13][19]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Data Analysis I->J

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion

This compound and colchicine are both effective inducers of apoptosis in cancer cells through a shared mechanism of tubulin polymerization inhibition and subsequent G2/M arrest. Both ultimately converge on the intrinsic, mitochondria-mediated apoptotic pathway, activating caspases-9 and -3.

The primary distinction lies in the elucidated upstream signaling events. The literature on colchicine provides a more detailed map of its influence on the expression of Bcl-2 family proteins and the activation of specific stress-related kinases like p38 and JNK. In contrast, the characterization of this compound's pathway has thus far focused on the core events of Bcl-2 phosphorylation and the subsequent caspase cascade. This suggests that while their fundamental apoptotic mechanisms are highly similar, they may differ in the specific upstream stress signals they generate following mitotic arrest. Further research into the effects of this compound on MAPK and AKT signaling pathways could provide a more complete, head-to-head comparison.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of MPT0B002

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling MPT0B002 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data sheets.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle this compound with care due to its toxicity. The compound is classified as toxic if swallowed and harmful if inhaled. Always work under a hood and avoid inhaling any dust, fumes, gas, mist, vapors, or spray. Ensure the work area is well-ventilated. Personal protective equipment, including gloves, protective clothing, and eye protection, is mandatory. In case of accidental contact, follow these first aid measures:

  • After inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.

  • After eye contact: Rinse out with plenty of water and remove contact lenses if present.

  • If swallowed: Give the person water to drink (at most two glasses) and seek immediate medical advice. Do not induce vomiting.

This compound Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company[1]. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Step-by-Step Disposal Procedure:

  • Segregation: Isolate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.

  • Containerization: Place this compound waste in a designated, properly labeled, and tightly closed container. The container must be suitable for hazardous chemical waste.

  • Storage: Store the sealed waste container in a locked, dry, and well-ventilated area accessible only to authorized personnel until it can be collected by a licensed waste disposal service.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste with a certified hazardous waste management company. Provide them with the safety data sheet to ensure they are fully aware of the material's hazards.

Quantitative Data Summary

For safe handling and storage of this compound, please refer to the following table which summarizes key operational parameters.

ParameterValue/InstructionSource
Acute Toxicity (Oral) Category 3
Acute Toxicity (Inhalation) Category 4
Storage Temperature See product label
Storage Conditions Tightly closed, dry, well-ventilated place, under nitrogen, locked up or in an area accessible only to qualified or authorized persons. Air-, heat-, and moisture-sensitive.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the disposal process.

MPT0B002_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear appropriate PPE B Handle under a fume hood A->B C Segregate this compound waste B->C D Place in a labeled, sealed container C->D E Store in a secure, ventilated area D->E F Contact licensed waste disposal company E->F G Provide Safety Data Sheet F->G H Arrange for waste pickup and disposal G->H

Caption: this compound Disposal Workflow Diagram

References

Essential Safety and Handling Guidelines for MPT0B002

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of MPT0B002, identified as (1-methyl-1H-indol-5-yl)-(3,4,5-trimethoxy-phenyl)-methanone (CAS No. 946077-08-3). As a novel compound, comprehensive hazard information is not fully available. Therefore, it is imperative to treat this compound as a potentially hazardous substance and to adhere to the highest standards of laboratory safety. The following guidelines are based on best practices for handling research chemicals with unknown toxicity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety GogglesChemical splash-proof, conforming to ANSI Z87.1 or equivalentProtects eyes from splashes, and aerosols.
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable. Check for tears before use.Prevents skin contact with the compound.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Fume HoodA properly functioning chemical fume hood is the primary means of respiratory protection.Minimizes inhalation of any powders or vapors.

Operational and Disposal Plans

Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.

Handling Procedure
  • Preparation: Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible.

  • Weighing and Aliquoting: All handling of solid this compound, including weighing and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Solution Preparation: When dissolving this compound, add the solvent slowly to the compound to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound, including contaminated PPE, disposable labware, and excess material, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste unless compatibility is confirmed.

  • Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "(1-methyl-1H-indol-5-yl)-(3,4,5-trimethoxy-phenyl)-methanone," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

MPT0B002_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_waste Waste Disposal prep_area 1. Prepare Clean Workspace in Fume Hood check_safety 2. Verify Eyewash & Safety Shower Access weigh 3. Weigh Solid this compound check_safety->weigh dissolve 4. Prepare Solution weigh->dissolve decontaminate 5. Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_ppe 6. Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe collect_waste 7. Collect All this compound Waste in Labeled Container dispose_ppe->collect_waste store_waste 8. Store in Secondary Containment collect_waste->store_waste request_pickup 9. Arrange EHS Pickup store_waste->request_pickup

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